C18(Plasm) LPE
Descripción
Propiedades
IUPAC Name |
2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDZDULGKPXHT-HIVNOOBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174062-73-8 | |
| Record name | LysoPE(P-18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Guide to the Structure of C18(Plasm) LPE
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures is paramount. This guide provides a detailed examination of the structure of C18(Plasm) LPE, a specific type of lysoplasmalogen.
Nomenclature and Synonyms
This compound is scientifically known as 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine .[1][2][3] It is also referred to by several synonyms, including:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C23H48NO6P | [1][2] |
| Molecular Weight | 465.60 g/mol | |
| Exact Mass | 465.32192525 Da | [5] |
| Appearance | Powder | [1] |
| Purity | >99% | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| CAS Number | 174062-73-8 | [1][4] |
Core Structure
This compound belongs to the class of glycerophospholipids, specifically, it is a lysoplasmalogen.[6][7] Plasmalogens are a unique group of phospholipids characterized by a vinyl ether linkage at the sn-1 position of the glycerol backbone.[6][8] The "lyso-" prefix indicates the absence of a fatty acyl chain at the sn-2 position.
The structure of this compound is composed of three main components:
-
A Glycerol Backbone: A three-carbon molecule that forms the central framework of the lipid.
-
An 18-Carbon Alkyl Chain: This chain is attached to the sn-1 position of the glycerol backbone via a vinyl ether linkage with a cis (Z) configuration of the double bond.
-
A Phosphoethanolamine Head Group: This polar group is attached to the sn-3 position of the glycerol backbone.
The sn-2 position of the glycerol backbone has a hydroxyl (-OH) group, which is characteristic of lysophospholipids.
Structural Diagram
To visually represent the molecular structure and the connectivity of its components, the following diagram is provided.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PE(P-18:0/0:0) | C23H48NO6P | CID 42607470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Structural characterization of oxidized phospholipid products derived from arachidonate-containing plasmenyl glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Function of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a prominent member of the lysoplasmenylethanolamine (LPEA) class of ether-linked phospholipids, is emerging as a significant bioactive lipid. Historically viewed as a mere metabolic intermediate in plasmalogen turnover, recent evidence points to its active role in cellular signaling and pathophysiology, particularly in the context of myocardial ischemia-reperfusion injury. This document provides a comprehensive overview of the known biological functions, metabolic pathways, and potential signaling cascades associated with this molecule. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic exploration.
Core Biological Function: A Marker and Potential Mediator in Myocardial Ischemia-Reperfusion Injury
The most well-documented biological context for 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is its significant accumulation in the myocardium during reperfusion following an ischemic event.[1] Plasmalogens, which feature a vinyl-ether bond at the sn-1 position of the glycerol backbone, are abundant in cardiac tissue. Under the metabolic stress of ischemia and subsequent reperfusion, particularly in the presence of high concentrations of fatty acids, the degradation of ethanolamine plasmalogens is accelerated, leading to a buildup of their lysophospholipid derivatives, including the title molecule.[1] This accumulation suggests a potential role for LPEA as both a biomarker of reperfusion injury and a possible contributor to the associated cellular dysfunction.
Quantitative Data Presentation
The following table summarizes the quantitative data on the accumulation of lysoplasmenylethanolamine in isolated perfused rat hearts under various conditions, as reported by Ford et al. This data highlights the differential accumulation of the lipid in response to fatty acid availability and reperfusion.
| Perfusate Composition | Experimental Condition | Lysoplasmenylethanolamine (nmol/g dry wt) |
| 11 mM Glucose | Aerobic | 723 ± 112 |
| 11 mM Glucose | Ischemia (30 min) | 734 ± 83 |
| 11 mM Glucose | Ischemia/Reperfusion (30 min/30 min) | Not significantly different from aerobic |
| 11 mM Glucose + 1.2 mM Palmitate | Aerobic | 723 ± 112 |
| 11 mM Glucose + 1.2 mM Palmitate | Ischemia (30 min) | 734 ± 83 |
| 11 mM Glucose + 1.2 mM Palmitate | Ischemia/Reperfusion (30 min/30 min) | 1,394 ± 193 * |
*p < 0.05 for ischemic/reperfused hearts versus aerobic or ischemic hearts.
Metabolism of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
The cellular concentration of this LPEA is tightly regulated by the coordinated action of synthetic and degradative enzymes. Its metabolic pathway is intrinsically linked to the turnover of parent ethanolamine plasmalogens.
-
Synthesis: 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is formed from its parent plasmalogen, 1-O-1'-(Z)-octadecenyl-2-acyl-sn-glycero-3-phosphoethanolamine, through the hydrolytic activity of a plasmalogen-selective phospholipase A₂ (plsPLA₂). This enzyme specifically removes the fatty acid from the sn-2 position.[2]
-
Degradation: The primary route of degradation is the hydrolytic cleavage of the vinyl-ether bond at the sn-1 position. This reaction is catalyzed by the enzyme lysoplasmalogenase (TMEM86b), which produces an 18-carbon fatty aldehyde and glycerophosphoethanolamine.[2]
Potential Signaling Pathways
While direct evidence for signaling by 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is still emerging, studies on the broader class of lysophosphatidylethanolamines (LPEs) suggest potential mechanisms. One prominent pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
In cultured PC12 cells, LPE has been shown to induce the activation of MAPK, leading to neuronal differentiation and anti-apoptotic effects.[1] This activation was found to be dependent on the Epidermal Growth Factor Receptor (EGFR) and the downstream MAPK kinase (MEK1/2), but independent of TrkA and pertussis toxin-sensitive G-proteins in this specific cell line.[1] This suggests a potential G-protein independent, receptor tyrosine kinase-mediated signaling pathway. Additionally, some lysophospholipids are known to modulate the activity of Protein Kinase C (PKC), a key signaling node in many cellular processes, although the specific role of this LPEA in PKC regulation requires further investigation.[3]
References
- 1. Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of C18(Plasm) LPE in Cell Membrane Dynamics and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphoethanolamine (C18(Plasm) LPE), a critical plasmalogen-derived lysophospholipid. It details its structural significance within cellular membranes, its emerging role as a bioactive signaling molecule, and its impact on fundamental cellular processes. This document synthesizes current knowledge on the quantitative presence of this compound, outlines detailed methodologies for its analysis, and visualizes its metabolic and potential signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's function and to facilitate further investigation into its therapeutic potential.
Introduction: The Significance of this compound in Cellular Membranes
Cellular membranes are intricate assemblies of lipids and proteins that not only provide structural integrity but also act as dynamic platforms for a myriad of cellular processes. Among the diverse lipid species, plasmalogens represent a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This compound, a lysophospholipid derived from the hydrolysis of a fatty acid from its parent C18 plasmalogen, is an important component of cell membranes and a bioactive lipid that can regulate cell signaling and promote cell growth.[1] Its unique structure, featuring the C18 fatty alcohol linked via a vinyl-ether bond, confers specific physicochemical properties that influence membrane fluidity, dynamics, and the function of membrane-associated proteins.
Beyond its structural role, this compound is involved in lipid-mediated cellular responses and enhances the adaptability of cells under various physiological and pathological conditions.[1] The generation of this compound from its parent plasmalogen is a tightly regulated process, and its subsequent actions can have profound effects on cellular health and disease. This guide will delve into the knowns and unknowns of this compound, providing a foundational resource for the scientific community.
Quantitative Analysis of this compound in Biological Systems
Quantifying the precise levels of this compound in different tissues and cellular compartments is crucial for understanding its physiological and pathological roles. While comprehensive data across a wide range of cell types remains an active area of research, existing lipidomics studies provide valuable insights into the abundance of lysophosphatidylethanolamines (LPEs). It is important to note that many studies report on the entire LPE class, and specific quantification of the C18(Plasm) variant is less common.
| Tissue/Cell Type | Lipid Class | Concentration/Abundance | Method of Analysis | Reference |
| Rat Tissues (General) | Glycerophospholipids | Most abundant tissue lipid class | Mass Spectrometry | [2] |
| Healthy Human Plasma | Lysophosphatidylethanolamines (LPE) | Primarily associated with HDL-c | Mass Spectrometry | [3] |
Note: The table highlights the general abundance of the broader lipid classes to which this compound belongs. Specific concentration data for this compound is often embedded within larger lipidomics datasets and requires targeted analysis for extraction. The provided data underscores the need for more focused quantitative studies on individual lysoplasmalogen species.
The Structural and Functional Role of this compound in Cell Membranes
The unique chemical structure of this compound dictates its behavior and function within the cell membrane. The vinyl-ether bond at the sn-1 position is more resistant to cleavage by certain phospholipases compared to the ester bonds found in diacyl phospholipids. This bond also imparts a more rigid and compact conformation to the lipid, which can influence the packing of adjacent lipids and thereby modulate membrane fluidity and the formation of lipid rafts.
Plasmalogens, the precursors to this compound, are known to be essential membrane constituents that influence the dynamics of membrane-associated signaling processes.[4] A deficiency in plasmalogens can disrupt the proper functioning of integral membrane proteins and signaling pathways.[4][5] Furthermore, the release of polyunsaturated fatty acids from the sn-2 position of plasmalogens can generate precursors for eicosanoid signaling molecules, linking this compound metabolism to inflammatory and immune responses.[6]
This compound in Cellular Signaling
Emerging evidence suggests that plasmalogen-derived lysophospholipids, including this compound, are not merely metabolic intermediates but also active signaling molecules. While the specific receptors and downstream pathways for this compound are still under investigation, several studies point towards its involvement in key signaling cascades.
One area of interest is the potential for plasmalogen lysophosphatidylethanolamine (pLPE) to act as a self-antigen for natural killer T (NKT) cells, suggesting a role in immune modulation.[7] Additionally, studies on plasmalogens and their metabolites have shown connections to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which are central to cell growth, differentiation, and stress responses.[4] Exogenously added plasmalogens have been shown to activate ERK and AMP-activated protein kinase (AMPK) signaling pathways.[6]
Below is a proposed signaling pathway based on the known activities of related lysophospholipids and plasmalogens.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Lipid Extraction (Bligh-Dyer Method)
-
Homogenize tissue or cell pellets in a mixture of chloroform:methanol (1:2, v/v).
-
Add an internal standard, such as a deuterated this compound analog, to the homogenate for accurate quantification.
-
Add chloroform and water to the mixture to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of lipid species.
-
Employ a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for this compound would involve selecting the precursor ion (the m/z of the protonated molecule) and a specific fragment ion generated upon collision-induced dissociation. A common fragment for phosphoethanolamine-containing lipids is the neutral loss of the headgroup.
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Total Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that allows for the generation of this lipid for in vitro and in vivo studies. The following is a generalized workflow based on established methods for plasmalogen synthesis.[8]
Caption: Generalized workflow for the total chemical synthesis of this compound.
Conclusion and Future Directions
This compound is emerging as a significant player in the composition and function of cellular membranes. Its unique structural features contribute to the biophysical properties of the membrane, and it is increasingly recognized as a bioactive lipid with the potential to modulate key signaling pathways. While significant progress has been made in understanding the broader class of plasmalogens and lysophospholipids, further research is needed to delineate the specific roles of this compound.
Future investigations should focus on:
-
Precise Quantification: Developing and applying targeted lipidomics methods to accurately measure this compound levels in different subcellular compartments, cell types, and disease states.
-
Receptor Identification: Identifying the specific membrane receptors that bind to this compound and initiate downstream signaling events.
-
Elucidation of Signaling Pathways: Mapping the complete signaling cascades activated by this compound to understand its impact on cellular physiology.
-
Therapeutic Potential: Exploring the potential of modulating this compound levels or its signaling pathways for the treatment of diseases associated with membrane dysfunction and aberrant signaling, such as neurodegenerative disorders and cancer.
This technical guide provides a solid foundation for these future endeavors, empowering researchers to further unravel the complexities of this compound and harness its potential for therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of immunostimulant plasmalogen lysophosphatidylethanolamine and analogues for natural killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a plasmenylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis and Biological Significance of Lysoplasmenylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysoplasmenylethanolamine (LPE), a key intermediate in plasmalogen metabolism, is emerging from the shadows of its parent compounds to be recognized for its own biological significance. Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. LPE is generated through the selective hydrolysis of the sn-2 acyl chain of plasmenylethanolamine, a reaction catalyzed by specific phospholipase A2 (PLA2) enzymes.[1][2] This process not only contributes to the remodeling of membrane phospholipids but also releases arachidonic acid, a precursor for a vast array of signaling molecules.[1] Furthermore, LPE and its metabolites are now understood to possess signaling properties of their own, implicating them in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the biosynthesis of lysoplasmenylethanolamine, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways to support further research and drug development in this area.
The Biosynthesis Pathway of Lysoplasmenylethanolamine
The formation of lysoplasmenylethanolamine is a critical step within the broader context of plasmalogen biosynthesis and remodeling. The pathway begins in the peroxisome and is completed in the endoplasmic reticulum, with the final step of LPE generation occurring at the cell membrane in response to various stimuli.
The core reaction in the direct biosynthesis of lysoplasmenylethanolamine is the hydrolysis of the ester bond at the sn-2 position of plasmenylethanolamine (1-O-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamine). This reaction is catalyzed by a plasmalogen-selective phospholipase A2 (PLA2).[1][2][3] This enzymatic action releases a free fatty acid, often arachidonic acid, and the lysoplasmenylethanolamine molecule.
The overall pathway can be visualized as follows:
Quantitative Data
Understanding the kinetics of the enzymes involved in lysoplasmenylethanolamine metabolism is crucial for predicting its turnover and potential as a therapeutic target.
| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |
| Lysoplasmalogenase (TMEM86b) | Lysoplasmenylethanolamine | ~50 µM | 17.5 µmol/min/mg protein | Rat Liver | This enzyme degrades lysoplasmenylethanolamine by hydrolyzing the vinyl-ether bond. |
| Group V Phospholipase A2 | Phosphatidylethanolamine | - | Kcat/Kmapp = 2.6 ± 0.02 mM⁻¹ s⁻¹ | Dromedary | While not specific to plasmenylethanolamine, this provides an indication of PLA2 activity on a closely related substrate.[4] |
| Cytosolic Phospholipase A2 (cPLA2) | Plasmenylcholine | - | - | Human Platelets | Thrombin stimulation increases cPLA2 activity towards plasmalogen substrates.[1][2] |
| Ca2+-independent Phospholipase A2 (iPLA2) | Plasmenylcholine | - | - | Human Platelets | This enzyme is also implicated in the hydrolysis of plasmalogen phospholipids.[1] |
Experimental Protocols
Extraction of Lysoplasmenylethanolamine from Brain Tissue
This protocol is adapted from established methods for lipid extraction from neural tissues.
Materials:
-
Fresh or flash-frozen brain tissue
-
Homogenizer (e.g., Dounce or mechanical)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge capable of 2000 x g and 4°C
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Weigh the frozen brain tissue (typically 50-100 mg) and place it in a glass homogenizer on ice.
-
Add 20 volumes of ice-cold chloroform:methanol (1:2, v/v) to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 5 volumes of chloroform and vortex briefly.
-
Add 5 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C or immediate analysis.
Quantification of Lysoplasmenylethanolamine by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of lysoplasmenylethanolamine using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Lysoplasmenylethanolamine internal standard (e.g., with a deuterated acyl chain)
Procedure:
-
Sample Preparation:
-
Thaw the lipid extract on ice.
-
Transfer an aliquot of the extract to a new microcentrifuge tube and add the internal standard.
-
Dry the sample under nitrogen.
-
Reconstitute the sample in a suitable injection solvent, such as ACN:MeOH:H2O (65:30:5, v/v/v).
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids. The exact gradient should be optimized for the specific column and instrument.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for each lysoplasmenylethanolamine species and the internal standard. The precursor ion will be the [M+H]+ adduct of the lysoplasmenylethanolamine molecule. A characteristic product ion is often the phosphoethanolamine headgroup fragment.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of lysoplasmenylethanolamine standards.
-
Calculate the concentration of lysoplasmenylethanolamine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Biological Roles
Lysoplasmenylethanolamine is not merely a metabolic intermediate; it and its derivatives are emerging as important signaling molecules.
One key aspect of LPE's biological activity is its potential conversion to other bioactive lipids. For instance, it can be a precursor for the synthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and allergic responses.
Furthermore, a phosphorylated derivative of LPE, 1-O-cis-alk-1'-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP), has been identified as a potent signaling molecule.[5] This lipid has been shown to activate mitogen-activated protein kinases (ERK1/2) and elicit a mitogenic response in fibroblasts, suggesting a role in cell proliferation and growth.[5]
Implications for Drug Development
The involvement of lysoplasmenylethanolamine and its metabolic enzymes in key biological processes makes them attractive targets for drug development.
-
Inflammatory Diseases: Given the role of PLA2 in generating LPE and arachidonic acid, inhibitors of plasmalogen-selective PLA2 could be valuable in treating inflammatory conditions.
-
Neurological Disorders: The high concentration of plasmalogens in the brain suggests that dysregulation of LPE metabolism could contribute to neurodegenerative diseases. Modulating the enzymes involved in its synthesis or degradation may offer therapeutic avenues.
-
Cancer: The mitogenic properties of LPE derivatives like alkenyl-GP suggest that targeting this signaling pathway could be a strategy for cancer therapy.
Conclusion
Lysoplasmenylethanolamine is a multifaceted lipid that plays a central role in the dynamic metabolism of plasmalogens and is increasingly recognized for its signaling capabilities. A thorough understanding of its biosynthesis, the enzymes that govern its turnover, and its biological functions is essential for researchers and drug developers. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for advancing our knowledge of this important molecule and harnessing its therapeutic potential.
References
- 1. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2-catalyzed hydrolysis of plasmalogen phospholipids in thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on plasmalogen-selective phospholipase A2 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Metabolite C18(Plasm) LPE
For Researchers, Scientists, and Drug Development Professionals
Abstract
C18(Plasm) LPE, a member of the lysoplasmalogen family of ether lipids, is an endogenous metabolite with emerging significance in cellular signaling and metabolic regulation. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, this lysophospholipid is not merely a structural component of cell membranes but an active participant in intricate biological pathways. This technical guide synthesizes the current understanding of this compound, detailing its metabolic regulation, potential signaling functions, and the experimental methodologies utilized in its study. Particular emphasis is placed on its role within the central nervous system and in metabolic homeostasis, providing a foundational resource for researchers and professionals in drug development.
Introduction
Lysoplasmalogens are a unique subclass of lysophospholipids distinguished by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. This compound (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) is a prominent species within this class, derived from the hydrolysis of plasmalogen phosphatidylethanolamine (PlsEtn). While the broader family of lysophospholipids is recognized for its diverse signaling roles, often mediated by G-protein coupled receptors (GPCRs), the specific functions of individual lysoplasmalogens like this compound are an active area of investigation.[1][2][3] This document provides a comprehensive overview of the known functions and regulatory mechanisms of this compound, with a focus on its biochemical context and the methodologies employed for its characterization.
Metabolic Regulation of this compound
The cellular concentration of this compound is tightly controlled by the coordinated action of synthetic and degradative enzymes. A key regulator in the mammalian central nervous system is the enzyme α/β-hydrolase domain-containing 4 (ABHD4).[2][4] ABHD4 has been identified as a principal lipase that hydrolyzes N-acyl phosphatidylethanolamines (NAPEs), including plasmalogen-based NAPEs, thereby influencing the pool of their lysophospholipid derivatives.
Another critical enzyme in the catabolism of lysoplasmalogens is transmembrane protein 86A (TMEM86A), which functions as a lysoplasmalogenase.[5] This enzyme catalyzes the cleavage of the vinyl-ether bond of lysoplasmalogens.
The interplay between these enzymes dictates the available pool of this compound for potential signaling activities.
Key Enzymes in this compound Metabolism
| Enzyme | Function | Cellular Location | Implication for this compound |
| ABHD4 | NAPE Lipase | Brain | Regulates the production of related N-acyl lysophospholipids.[1][2][4] |
| TMEM86A | Lysoplasmalogenase | Adipose Tissue | Degrades lysoplasmalogens, including this compound.[5] |
Signaling Functions of this compound
While direct signaling pathways for this compound are still being elucidated, evidence from related lysophospholipids suggests several potential mechanisms of action.
G-Protein Coupled Receptor (GPCR) Activation
Lysophospholipids as a class are well-established ligands for a variety of GPCRs, initiating downstream signaling cascades that influence cell proliferation, migration, and survival.[1][2][3] Although a specific receptor for this compound has not yet been definitively identified, the structural similarity to other bioactive lipids suggests it may act on one or more of the known lysophospholipid receptors.
Modulation of Ion Channels
Research on the structurally similar lysoplasmenylcholine has demonstrated its ability to alter calcium cycling in cardiac myocytes, suggesting a potential role for lysoplasmalogens in modulating ion channel activity.[6] This raises the possibility that this compound could have similar effects in other excitable cells, such as neurons.
Regulation of Energy Metabolism
Studies on adipocyte-specific knockout of the lysoplasmalogenase TMEM86A have revealed a role for lysoplasmalogens in regulating energy metabolism.[5] The resulting increase in lysoplasmalogen levels in these knockout mice was associated with the activation of protein kinase A (PKA), a key regulator of cellular energy homeostasis.[5] This suggests that this compound could function as a signaling molecule in metabolic tissues.
Experimental Protocols
The study of this compound involves a combination of lipidomic analysis, enzymatic assays, and cell-based functional assays.
Lipidomic Analysis of this compound
Objective: To quantify the levels of this compound and related lipids in biological samples.
Methodology (based on Lee et al., 2015):
-
Lipid Extraction: Total lipids are extracted from tissues or cells using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Mass Spectrometry: The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation.
-
Quantification: this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time, often in comparison to a known internal standard.
Lysoplasmalogenase Activity Assay
Objective: To measure the activity of enzymes that degrade this compound, such as TMEM86A.
Methodology (based on a novel assay for lysoplasmalogenase activity): [7]
-
Incubation: Cell lysates or purified enzymes are incubated with a lysoplasmenylethanolamine or lysoplasmenylcholine substrate.
-
Derivatization: The aldehyde product of the enzymatic reaction is derivatized with dansylhydrazine.
-
Quantification: The resulting hydrazone is quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
Visualizations
Signaling and Metabolic Pathways
Caption: this compound metabolism and potential signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is an intriguing endogenous metabolite with the potential to be a key signaling molecule in various physiological and pathological processes. While its metabolic regulation is beginning to be understood, particularly in the central nervous system and adipose tissue, its precise downstream signaling targets and mechanisms of action remain largely to be discovered. Future research should focus on identifying the specific GPCRs that bind to this compound, elucidating its role in neuronal function, and further exploring its impact on metabolic diseases. A deeper understanding of this compound's function could pave the way for novel therapeutic strategies targeting a range of disorders.
References
- 1. Lysophospholipid G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alterations in Ca2+ cycling by lysoplasmenylcholine in adult rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
C18(Plasm) LPE: A Potential Biomarker for Neurological, Inflammatory, and Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
C18(Plasm) lysophosphatidylethanolamine (LPE), a member of the plasmalogen family of ether phospholipids, is emerging as a molecule of significant interest in the scientific community. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, this lipid class plays crucial roles in cell membrane structure, signaling, and protection against oxidative stress. Recent lipidomic studies have revealed alterations in the levels of C18(Plasm) LPE and related plasmalogens in various pathological conditions, suggesting its potential as a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its association with disease, analytical methodologies for its quantification, and its involvement in key signaling pathways.
This compound in Disease: A Summary of Quantitative Findings
While specific quantitative data for this compound across a wide range of diseases is still emerging, studies on related lysophospholipids and plasmalogens provide compelling evidence for their involvement in several disorders. The following tables summarize key findings from lipidomic analyses in Alzheimer's disease, cancer, and metabolic disorders, highlighting the trends observed for relevant lipid species.
Table 1: Alterations of LPE and Related Lipids in Alzheimer's Disease
| Lipid Species/Ratio | Change in AD Patients vs. Controls | Sample Type | Reference(s) |
| Lysophosphatidylcholines (lysoPC a C18:1, C18:2) | Higher | Plasma | [1][2] |
| Phosphatidylcholines (PC aa C34:4, C36:6, etc.) | Lower | Plasma | [1] |
| Ratio of PC aa C34:4 to lysoPC a C18:2 | Significantly Lower | Plasma | [1] |
| LPE/PE ratio | Increased in Aβ42-treated astroglioma cells | Cell Culture | [3] |
| Choline Plasmalogen | Increased during normal aging and more pronounced in AD | Plasma | [4] |
Table 2: Alterations of LPE and Related Lipids in Cancer
| Lipid Species | Change in Cancer Patients vs. Controls | Cancer Type(s) | Sample Type | Reference(s) |
| Lysophosphatidylcholine (lysoPC a C18:0) | Lower levels associated with lower risk | Breast, Prostate, Colorectal | Plasma | [5][6] |
| Lysophosphatidylcholine (LPC) | Decreased | General Cancer with weight loss | Plasma | [7] |
| Multiple Lipid Species | Downregulated | Kidney, Breast, Prostate | Plasma | [8] |
Table 3: Alterations of LPE and Related Lipids in Metabolic Disorders
| Lipid Species | Association with Insulin Resistance/Obesity | Sample Type | Reference(s) |
| Lysophosphatidylcholines (LPCs) | Reduced in obesity and type 2 diabetes | Plasma | [9][10] |
| Saturated Lysophosphatidylethanolamines (LPEs) | Decreased with insulin resistance | Plasma | [11] |
| Lysophosphatidylcholine (C18:2) | Suggested as an independent predictor for type 2 diabetes incidence | Plasma | [12] |
Experimental Protocols
Accurate and reproducible quantification of this compound is critical for its validation as a biomarker. The following sections detail established methodologies for lipid extraction from plasma and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Plasma
Several methods are available for extracting lipids from plasma, each with its own advantages. The choice of method can influence the recovery of different lipid classes.
1. Methanol/tert-Butyl Methyl Ether (MTBE) Extraction [13]
-
Reagents:
-
Methanol (LC-MS grade), pre-chilled
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
LC-MS grade water
-
Internal standards (e.g., LPE 17:1)
-
-
Procedure:
-
To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing internal standards.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase for analysis.
-
2. 1-Butanol/Methanol (1:1 v/v) Single-Phase Extraction [14]
-
Reagents:
-
1-Butanol (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal standards
-
-
Procedure:
-
To 10 µL of plasma, add 100 µL of 1-butanol:methanol (1:1 v/v) containing internal standards.
-
Vortex for 10 seconds.
-
Sonicate for 60 minutes in a sonic water bath at 20°C.
-
Centrifuge at 16,000 × g for 10 minutes at 20°C.
-
The supernatant is ready for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) [15][16]
-
Principle: SPE provides a more automated and potentially cleaner extraction by using a solid sorbent to retain lipids while allowing interfering substances to be washed away.
-
General Steps:
-
Sample Pre-treatment: Dilute plasma with an equal volume of water or a suitable buffer.[17]
-
Column Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Apply the pre-treated sample to the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities.
-
Elution: Elute the lipids with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Quantification by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.[13][18]
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing additives like ammonium formate or formic acid to improve ionization. For example:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
-
Gradient: A gradient elution is employed to separate the complex mixture of lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for targeted quantification on a triple quadrupole mass spectrometer. Precursor and product ion pairs specific to this compound are monitored. For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass of the target analyte are used for quantification.
-
Signaling Pathways and Biological Function
The biological activities of this compound are mediated through its interaction with specific signaling pathways, influencing processes such as neuroinflammation and cellular responses to oxidative stress.
LPE Signaling in Neuronal Cells
Studies in neuronal cell lines have begun to elucidate the signaling cascade initiated by LPE.
Caption: this compound signaling cascade in neuronal cells.
In neuronal cells, LPE has been shown to signal through the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[17][19] This interaction activates a Gi/o protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG and calcium activate protein kinase C (PKC). This cascade can then activate downstream pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately promoting neurite outgrowth and providing neuroprotection against excitotoxicity.[8]
Role in Neuroinflammation
Neuroinflammation is a key feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in this process. While direct evidence for this compound is still being gathered, the activation of pathways like MAPK and the release of calcium are known to modulate microglial activation and the subsequent release of inflammatory mediators.[20][21][22][23]
References
- 1. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma lipidomic profiles of kidney, breast and prostate cancer patients differ from healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Plasma lysophosphatidylcholine levels are reduced in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The relationship between phospholipids and insulin resistance: From clinical to experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Neuro-Inflammatory Signals in Microglia by Plasma Prekallikrein and Neuronal Cell Debris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Lysoplasmalogen Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysoplasmalogens, the lyso-form of plasmalogen glycerophospholipids, are emerging from the shadows of their parent molecules to be recognized as critical players in cellular signaling, membrane dynamics, and disease pathogenesis. Characterized by a vinyl-ether bond at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone, these molecules are not merely metabolic intermediates but bioactive lipids in their own right. This technical guide provides an in-depth review of the current lysoplasmalogen research literature, focusing on their analytical determination, pathological implications, and intricate roles in cellular signaling. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field.
Introduction to Lysoplasmalogens
Plasmalogens are a unique class of glycerophospholipids constituting a significant portion of the phospholipid mass in humans, with particular enrichment in the brain, heart, and immune cells.[1][2] Their defining feature is a vinyl-ether linkage at the sn-1 position, which confers distinct chemical properties, including antioxidant functions and an influence on membrane fluidity.[2][3] Lysoplasmalogens are generated from plasmalogens through the enzymatic action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position.[4] This process is not just a part of plasmalogen turnover but also a mechanism for generating signaling molecules.[2]
The resulting lysoplasmalogen can be either re-acylated back into a plasmalogen in a remodeling pathway or be further catabolized by a lysoplasmalogenase, which cleaves the vinyl-ether bond.[5][6] The balance between these pathways is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases.[6]
Analytical Methodologies for Lysoplasmalogen Research
The accurate detection and quantification of lysoplasmalogens are challenging due to their low abundance and isomeric overlap with other lipid species. Over the years, analytical techniques have evolved from historical methods to sophisticated mass spectrometry-based approaches.[7]
Key Experimental Protocols
2.1.1. Lipid Extraction from Biological Samples
The choice of extraction method is critical for obtaining a representative lipid profile. The Folch and Matyash (MTBE) methods are commonly employed for tissues and plasma.[8]
-
Folch Method (Chloroform/Methanol) [8][9]
-
Homogenize tissue sample in a chloroform/methanol mixture (2:1, v/v). For plasma, add the sample to the chloroform/methanol mixture.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.
-
-
Matyash Method (MTBE) [8]
-
Mix the homogenate or plasma with methanol containing internal standards.
-
Add methyl-tert-butyl ether (MTBE) and vortex.
-
Induce phase separation by adding water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.
-
2.1.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the specific and sensitive quantification of lysoplasmalogens.[7]
-
Chromatographic Separation: Utilize a reversed-phase C18 or C30 column to separate different lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid and ammonium formate, is typically used.
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive or negative ion mode.
-
Positive Ion Mode: Precursor ion scanning for the head group fragment (e.g., m/z 184 for phosphocholine, m/z 141 for phosphoethanolamine) or neutral loss scanning can be used for identification.
-
Negative Ion Mode: Detection of the fatty acid fragment after collision-induced dissociation helps in structural elucidation.
-
-
Quantification: Use stable isotope-labeled internal standards for the most accurate quantification. In their absence, structurally similar lysophospholipid standards can be used, but this may introduce variability.
2.1.3. HPLC with Fluorescence Detection
This method offers an alternative to MS and is particularly useful for total plasmalogen quantification after derivatization.[7][10]
-
Derivatization: The aldehyde produced from the acid-labile vinyl-ether bond is reacted with a fluorescent tag, such as dansylhydrazine.[7][10]
-
HPLC Separation: The fluorescently labeled hydrazones are separated by reversed-phase HPLC.
-
Fluorescence Detection: The derivatives are quantified using a fluorescence detector. This method is sensitive and specific for the vinyl-ether bond.[10]
Workflow for Lysoplasmalogen Analysis
Lysoplasmalogens in Health and Disease
Alterations in lysoplasmalogen levels are increasingly recognized as a hallmark of various pathological conditions.
Quantitative Data Summary
The following table summarizes reported changes in plasmalogen levels across different conditions. While direct quantitative data for lysoplasmalogens is less abundant in review literature, changes in the parent plasmalogen pool often reflect alterations in lysoplasmalogen metabolism.
| Condition/Tissue | Analyte | Change | Reference |
| Neurodegenerative Diseases | |||
| Alzheimer's Disease (Brain) | Ethanolamine Plasmalogens (PE-P) | Decreased | [11] |
| Alzheimer's Disease (Blood) | Select Plasmalogen Species | Decreased | [11] |
| Autism (Plasma) | Total Plasmalogens | Decreased (~15-20%) | [11] |
| Inflammatory Diseases | |||
| Chronic Inflammatory Disorders | Plasmalogens | Decreased | [4][12] |
| Metabolic Disorders | |||
| Adipose Tissue (TMEM86A KO mice) | Lysoplasmalogens | Increased | [9] |
| Aging | |||
| Elderly vs. Young (Serum) | Plasmalogens | Decreased | [11] |
| Centenarians | Plasmalogens | Lower than in embryos | [11] |
| Marine Invertebrates | |||
| Various Species | Ethanolamine Plasmalogens | 19 to 504 µmol/100g wet wt. | [13] |
Note: This table represents a summary of findings from review articles. For specific concentrations and statistical significance, consulting the primary research articles is recommended.
Role in Disease Pathogenesis
-
Neurodegeneration: Decreased plasmalogen levels are a consistent finding in Alzheimer's disease, suggesting a role in disease progression.[1][11] This depletion could lead to increased oxidative stress and altered membrane function, contributing to neuronal cell death. The metabolism of lysoplasmalogens is a key aspect of this process.
-
Inflammation: The hydrolysis of plasmalogens to lysoplasmalogens by PLA2 releases polyunsaturated fatty acids (PUFAs), such as arachidonic acid, which are precursors to pro-inflammatory eicosanoids.[4][12] Conversely, intact plasmalogens may have anti-inflammatory properties.[12]
-
Metabolic Diseases: Recent evidence points to the involvement of lysoplasmalogen metabolism in energy homeostasis. The lysoplasmalogenase TMEM86A has been identified as a regulator of energy metabolism in adipocytes.[9][10]
-
Peroxisomal Disorders: Genetic defects in plasmalogen biosynthesis, such as in Rhizomelic Chondrodysplasia Punctata (RCDP), lead to severe developmental abnormalities, highlighting the critical role of these lipids in various organs.[1][3]
Signaling Pathways Involving Lysoplasmalogens
Lysoplasmalogens are not just metabolic byproducts but are actively involved in cellular signaling cascades.
Lysoplasmalogen Metabolism and Signaling Crosstalk
The generation and degradation of lysoplasmalogens are tightly regulated and intersect with major signaling hubs.
-
Generation and Fate: Plasmalogen-selective PLA2 hydrolyzes plasmalogens to produce lysoplasmalogens and a free PUFA.[4] The lysoplasmalogen can then be either reacylated back to a plasmalogen or degraded by a lysoplasmalogenase.[5][6]
-
PKA Signaling: Lysoplasmenylcholine has been shown to activate cAMP-dependent protein kinase A (PKA), suggesting a direct role in signal transduction.[6]
-
LXR Signaling: The liver X receptor (LXR), a key regulator of cholesterol and fatty acid metabolism, has been shown to influence the lysoplasmalogen landscape in macrophages through the regulation of TMEM86a.[14] This links lysoplasmalogen metabolism to sterol homeostasis and inflammatory responses in immune cells.[14]
-
Precursors to Bioactive Mediators: The release of PUFAs during lysoplasmalogen formation provides the substrate for the synthesis of eicosanoids and other lipid mediators that are potent regulators of inflammation and other cellular processes.[2]
Future Directions and Conclusion
The study of lysoplasmalogens is a rapidly advancing field. While significant progress has been made in understanding their roles in health and disease, several questions remain. The precise mechanisms by which lysoplasmalogens modulate signaling pathways, their specific protein interactors, and their full potential as biomarkers and therapeutic targets are areas that warrant further investigation.
The development of more sensitive and specific analytical methods will be crucial for accurately mapping the spatial and temporal dynamics of lysoplasmalogens within cells and tissues. Furthermore, elucidating the regulatory mechanisms of the enzymes involved in their metabolism, particularly the lysoplasmalogenases TMEM86A and TMEM86B, will provide new avenues for therapeutic intervention in a range of diseases.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Functions of plasmalogen lipids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation and detection of plasmalogen in marine invertebrates by high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of C18(Plasm) LPE as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive and quantitative analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Accurate quantification of lipid species is critical for the discovery of biomarkers, understanding disease mechanisms, and developing novel therapeutics. However, the complexity of the lipidome and the inherent variability of analytical procedures present significant challenges to achieving reliable and reproducible results. The use of internal standards is an indispensable strategy to control for this variability.[1][2]
This document provides detailed application notes and protocols for the use of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (C18(Plasm) LPE) as an internal standard for the quantification of lysoplasmalogens and related lipid species in complex biological matrices, particularly plasma.
This compound, a lysoplasmalogen, is an ideal internal standard for this class of lipids due to its structural similarity to endogenous lysoplasmalogens, which ensures that it behaves similarly during sample extraction and ionization in the mass spectrometer. As it is not naturally abundant in most biological samples, its addition at a known concentration allows for accurate correction of analytical variance.
Physicochemical Properties of this compound
| Property | Value |
| Full Name | 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |
| Synonym | PE(p-18:0/0:0) |
| Molecular Formula | C₂₃H₄₈NO₆P |
| Molecular Weight | 465.60 g/mol |
| Appearance | Powder |
| Storage | -20°C |
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the powder (e.g., 1 mg).
-
Dissolve the powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
Lipid Extraction from Plasma
This protocol is adapted from a modified Folch extraction procedure, which is widely used for the extraction of a broad range of lipids from plasma.
-
Reagents and Materials:
-
Human plasma (or other biological fluid)
-
This compound internal standard working solution (e.g., 10 µg/mL in methanol)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution to the plasma.
-
Add 400 µL of cold methanol and vortex for 10 seconds.
-
Add 800 µL of chloroform and vortex for 10 seconds.
-
Add 200 µL of water and vortex thoroughly for 30 seconds.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).
-
LC-MS/MS Analysis of Lysoplasmalogens
This protocol outlines a reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) method for the targeted quantification of lysoplasmalogens.
-
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
-
LC Gradient:
Time (min) Flow Rate (mL/min) % Mobile Phase B 0.0 0.4 30 2.0 0.4 50 10.0 0.4 99 12.0 0.4 99 12.1 0.4 30 | 15.0 | 0.4 | 30 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions: The following table provides the theoretical MRM transitions for this compound and a common endogenous lysoplasmalogen, PE(p-18:0/0:0). These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 466.3 | 141.1 | 50 | 25 |
| PE(p-18:0/0:0) | 466.3 | 141.1 | 50 | 25 |
Note: The precursor ion corresponds to the [M+H]⁺ adduct. The product ion at m/z 141.1 corresponds to the neutral loss of the phosphoethanolamine headgroup, a characteristic fragmentation for this class of lipids.
Data Presentation and Quantitative Analysis
The following tables summarize the expected performance characteristics of a quantitative lipidomics assay using a lysoplasmalogen internal standard. The data presented here is based on a study that utilized a deuterated LPE internal standard (LPE(18:1-d7)) for the quantification of plasmalogen glycerophosphoethanolamines, which is expected to have similar performance to this compound.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (nM) | R² | Limit of Quantification (LOQ) (nM) |
| LPE(18:1)-d7 | 0.5 - 500 | >0.99 | 1.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (nM) | Accuracy (%) | Precision (%RSD) |
| LPE(18:1)-d7 | 5 | 98.5 | 6.2 |
| 50 | 101.2 | 4.8 | |
| 400 | 99.1 | 3.5 |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| LPE(18:1)-d7 | Low | 92.3 | 105.6 |
| Medium | 95.1 | 102.8 | |
| High | 94.5 | 101.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipidomics analysis using this compound as an internal standard.
Lysoplasmalogen-Mediated Signaling Pathway
Lysoplasmalogens are not merely metabolic intermediates but also participate in cellular signaling. One key area of involvement is in inflammatory responses and the modulation of G-protein coupled receptor (GPCR) signaling.[3][4][5][6]
Caption: Lysoplasmalogen involvement in G-protein coupled receptor signaling and inflammation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmalogens and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ether Phospholipidome: Advanced Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of ether phospholipids. It is designed to guide researchers in the selection and implementation of appropriate methodologies for the qualitative and quantitative analysis of these unique lipid species, which play critical roles in cellular function and disease.
Introduction to Ether Phospholipids
Ether phospholipids are a distinct class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. This structural difference confers unique physicochemical properties and biological functions. The two main types of ether phospholipids are plasmalogens (containing a vinyl-ether bond) and plasmanylphospholipids (containing an alkyl-ether bond). These lipids are integral components of cellular membranes and are involved in various physiological processes, including signal transduction, membrane trafficking, and protection against oxidative stress. Their dysregulation has been implicated in numerous diseases, making their accurate analysis crucial for biomedical research and drug development.
Analytical Approaches for Ether Phospholipid Separation
The separation and quantification of ether phospholipids from complex biological matrices present analytical challenges due to their structural similarity to diacyl phospholipids. Several chromatographic techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of intact ether phospholipids. Normal-phase chromatography, particularly with a diol column, has proven effective in separating different phospholipid classes, including plasmalogens.
This method allows for the separation of ethanolamine plasmalogens (Pls-PE) and choline plasmalogens (Pls-PC) from their diacyl and alkylacyl counterparts in a single chromatographic run.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the comprehensive analysis of ether phospholipids. It offers high sensitivity, selectivity, and the ability to identify and quantify individual molecular species.
This approach enables the detailed characterization and quantification of various ether phospholipid classes and their molecular species from biological extracts.[3][4][5] Ultraviolet photodissociation mass spectrometry (UVPD-MS) is a powerful technique for differentiating between plasmanyl and plasmenyl ether lipid subtypes.[5][6]
Thin-Layer Chromatography (TLC)
TLC is a versatile and cost-effective technique for the separation of lipid classes. It is particularly useful for the initial fractionation of total lipid extracts and for the qualitative assessment of ether phospholipid content.
TLC can be employed to separate plasmalogens, alkylacyl, and diacyl forms of phospholipids, which can then be recovered for further analysis.[7][8]
Quantitative Data Summary
The distribution and abundance of ether phospholipids vary significantly across different tissues and cell types. The following tables summarize representative quantitative data from the literature.
Table 1: Ether Phospholipid Content in Various Mammalian Tissues
| Tissue | Ether Phospholipid Class | Abundance (% of total phospholipids) | Reference |
| Human Heart | Choline Plasmalogens | 30-40% | [9] |
| Human Brain | Ethanolamine Plasmalogens | ~30% | [9] |
| Myelin Sheath | Ethanolamine Plasmalogens | ~70% | [9] |
| Mouse Brain | Ether PEs | ~11% of total CNS lipids | [6] |
| Mouse Brain | Ether PCs | ~0.48% of total CNS lipids | [6] |
| Human White Adipose Tissue | PE Plasmalogens | 4th most abundant lipid class | [10] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard method for the extraction of total lipids from biological tissues and fluids.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Centrifuge
-
Nitrogen gas stream
Procedure:
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.
Protocol 2: HPLC Separation of Intact Ether Phospholipids
This protocol is adapted from a method using a diol column for the separation of plasmalogens.[1][11]
Instrumentation and Columns:
-
HPLC system with a gradient pump and an evaporative light scattering detector (ELSD) or a mass spectrometer.
-
LiChrosphere 100 Diol column (250 x 2 mm, 5 µm) or equivalent.[11]
Mobile Phases:
-
Mobile Phase A: n-hexane/2-propanol/acetic acid (82:17:1, v/v/v) containing 0.08% triethylamine (TEA).[11]
-
Mobile Phase B: 2-propanol/water/acetic acid (85:14:1, v/v/v) containing 0.08% TEA.[11]
Gradient Program:
-
Start with 4% Mobile Phase B.
-
Increase linearly to 37% Mobile Phase B over 21 minutes.[11]
-
Flow rate: 0.4 mL/min.
Detection:
-
ELSD: Evaporation temperature 60°C, Nebulizer temperature 30°C, N2 gas flow 1 L/min.[11]
Protocol 3: LC-MS/MS Analysis of Ether Phospholipids
This protocol provides a general framework for the LC-MS/MS analysis of ether phospholipids.
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent for reversed-phase separation.
Mobile Phases (Reversed-Phase):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Program:
-
A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute lipids based on their hydrophobicity.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Scan Mode: Full scan for precursor ion identification and product ion scans (tandem MS) for structural elucidation.
-
Collision Energy: Optimized for fragmentation of different ether phospholipid classes.
Protocol 4: Thin-Layer Chromatography (TLC) of Ether Phospholipids
This protocol describes a one-dimensional TLC method for separating major phospholipid classes.
Materials:
-
Silica gel 60 TLC plates.
-
Developing tank.
-
Lipid standards.
-
Visualization reagent (e.g., primuline spray, iodine vapor).
Developing Solvent:
-
A common solvent system for phospholipid separation is chloroform/methanol/water (e.g., 65:25:4, v/v/v).[12] For separating plasmalogenic, alkyl-acyl, and diacyl forms of ethanolamine glycerophosphatides as their dinitrophenyl derivatives, multiple developments with solvents giving low mobility can be used.[7][8]
Procedure:
-
Activate the TLC plate by heating at 110°C for 30-60 minutes.
-
Spot the lipid extract and standards onto the origin of the plate.
-
Place the plate in a developing tank saturated with the developing solvent.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and dry it.
-
Visualize the separated lipid spots using an appropriate reagent and UV light.
Visualization of Ether Phospholipid Biology
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving ether phospholipids and a typical experimental workflow for their analysis.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid raft - Wikipedia [en.wikipedia.org]
- 11. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 12. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18(Plasm) LPE in Cultured Cell Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
C18(Plasm) LPE, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a species of plasmalogen lysophosphatidylethanolamine (pLPE). Plasmalogens are a unique class of ether phospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This compound is a bioactive lipid that plays a role in various cellular processes, including cell signaling and growth promotion[1]. Emerging research has identified pLPEs as endogenous self-antigens for natural killer T (NKT) cells, suggesting their importance in immune regulation[2]. These application notes provide detailed protocols for utilizing this compound in cultured cell experiments to investigate its effects on cell viability, signaling pathways, and NKT cell activation.
Data Presentation
The following tables summarize quantitative data from studies on LPEs in cultured cell experiments. It is important to note that specific effective concentrations for this compound may vary depending on the cell type and experimental conditions. The provided data serves as a guide for designing initial experiments.
Table 1: Recommended Concentration Ranges for this compound in Cultured Cell Experiments
| Parameter | Recommended Range | Cell Type Example | Reference |
| Cell Viability Assays | 0.2 - 200 µM | C3A human liver cells | [3] |
| ERK/Akt Phosphorylation | 10 - 200 µM | PC12 rat pheochromocytoma cells | [4] |
| NKT Cell Activation (Antigen Pulsing) | 1 - 50 µg/mL | Dendritic Cells, NKT cell lines | [5][6] |
Table 2: Summary of Cellular Responses to LPE Treatment
| Assay | Cell Type | Treatment | Observed Effect | Reference |
| Cell Viability (WST-1) | C3A | 0.2 - 200 µM LysoPE 18:2 for 24h | No cytotoxicity observed; slight increase in viability | [3] |
| ERK1/2 Activation | PC12 | ~200 µM LPE | Increased phosphorylation of ERK1/2 | [4] |
| NKT Cell Cytokine Secretion | Mouse Splenocytes | 100 ng/mL α-GalCer (glycolipid analog) | Increased IFN-γ and IL-4 secretion | [5] |
| NKT Cell Activation | Human NKT cell line | 10-100 ng/mL glycolipid antigens | Increased IFN-γ and IL-4 production | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments. Due to the lipophilic nature of this compound, a carrier molecule such as fatty-acid-free bovine serum albumin (BSA) is recommended to enhance its solubility and bioavailability in aqueous culture media.
Materials:
-
This compound powder
-
Ethanol, absolute
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Initial Solubilization:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of absolute ethanol to dissolve the lipid. For example, to prepare a 10 mM stock, dissolve 4.66 mg of this compound (MW: 465.6 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly until the lipid is completely dissolved. This will be your primary stock solution.
-
-
Complexing with BSA:
-
Prepare a sterile stock solution of fatty-acid-free BSA (e.g., 10% w/v in PBS).
-
In a separate sterile tube, add the desired volume of the BSA solution.
-
While vortexing the BSA solution, slowly add the ethanolic this compound stock solution dropwise. The final concentration of ethanol in the working solution should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 1 mM this compound-BSA complex, add 100 µL of the 10 mM ethanolic stock to 900 µL of 10% BSA solution.
-
-
Incubation and Storage:
-
Incubate the this compound-BSA complex at 37°C for 30-60 minutes to facilitate the binding of the lipid to BSA.
-
The final stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.
-
Store the stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of cultured cells using a colorimetric assay such as WST-1 or MTT.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium. Suggested final concentrations to test range from 0.2 µM to 200 µM[3].
-
Include a vehicle control (medium with the same concentration of BSA and ethanol as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 4 hours or overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle control.
-
Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key signaling proteins ERK and Akt.
Materials:
-
Cultured cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with this compound at the desired concentrations (e.g., 10-200 µM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: NKT Cell Activation Assay
This protocol describes an in vitro assay to assess the ability of this compound to activate NKT cells, as measured by cytokine production. This method involves pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with this compound.
Materials:
-
Dendritic cells (e.g., bone marrow-derived DCs or a DC cell line)
-
NKT cell line or primary NKT cells
-
This compound stock solution
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
ELISA kits for IFN-γ and IL-4
-
Flow cytometry antibodies (e.g., anti-CD69, anti-IFN-γ, anti-IL-4)
Procedure:
-
Pulsing of Dendritic Cells:
-
Culture DCs to the desired density.
-
Harvest and resuspend the DCs at a concentration of 1 x 10⁶ cells/mL in complete medium.
-
Add this compound to the DC suspension at various concentrations (e.g., 1-50 µg/mL). Include a vehicle control (BSA/ethanol) and a positive control (e.g., α-Galactosylceramide).
-
Incubate the DCs with the antigen for 4-18 hours at 37°C.
-
Wash the pulsed DCs twice with complete medium to remove excess antigen.
-
-
Co-culture with NKT Cells:
-
Plate the washed, pulsed DCs in a 96-well round-bottom plate at a density of 5 x 10⁴ cells/well.
-
Add NKT cells to the wells at a 1:1 or 2:1 (NKT:DC) ratio.
-
Incubate the co-culture for 24-72 hours.
-
-
Assessment of NKT Cell Activation:
-
Cytokine Secretion (ELISA):
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IFN-γ and IL-4 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
For the last 4-6 hours of co-culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., a T-cell marker like CD3 and an NKT cell marker).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ and IL-4.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing NKT cells.
-
-
Mandatory Visualization
Signaling Pathway
Experimental Workflow
References
- 1. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure of Polyethylene Particles Induces Interferon-γ Expression in a Natural Killer T Lymphocyte and Dendritic Cell Co-Culture System in vitro: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasmalogen Analysis in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Plasmalogens
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2][3] This structural feature confers distinct chemical properties and biological functions, including roles in membrane structure, cellular signaling, and antioxidant defense.[3] Dysregulation of plasmalogen levels has been implicated in various diseases, such as neurodegenerative disorders and metabolic syndromes, making their accurate quantification crucial in biomedical research and drug development.[1][4] This document provides detailed protocols for the preparation of biological samples for plasmalogen analysis using lipidomics platforms.
General Workflow for Plasmalogen Analysis
The analysis of plasmalogens from biological samples involves a multi-step process that begins with sample collection and culminates in data acquisition and analysis. Key stages include lipid extraction to isolate plasmalogens from other cellular components, followed by optional selective techniques to enrich for or specifically target plasmalogens, and finally, instrumental analysis, typically by mass spectrometry.
Caption: General workflow for plasmalogen analysis.
I. Sample Collection and Storage
Proper sample handling is critical to prevent the degradation of plasmalogens, which are susceptible to oxidation.
Protocol 1: Sample Collection and Storage
-
Plasma/Serum: Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge to separate plasma or allow to clot for serum. Aliquot into cryovials and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]
-
Tissues: Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and immediately flash-freeze in liquid nitrogen.[5][6] Store at -80°C.
-
Cultured Cells: Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation.[5] Remove the supernatant, flash-freeze the cell pellet in liquid nitrogen, and store at -80°C.
II. Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from other biomolecules. Several methods are commonly used, with the choice depending on the sample matrix and downstream analytical technique.
A. Liquid-Liquid Extraction (LLE)
LLE methods utilize a biphasic solvent system to partition lipids into an organic phase.
-
Folch Method: A widely used method employing a chloroform:methanol mixture.[7]
-
Bligh & Dyer Method: A modification of the Folch method, suitable for samples with high water content.[7][8]
-
Methyl-tert-butyl ether (MTBE) Method: A safer alternative to chloroform-based methods that provides good recovery for many lipid classes.[7][9]
Protocol 2: Lipid Extraction using the MTBE Method [9][10]
-
Sample Preparation:
-
For plasma/serum: Use 20-50 µL.
-
For tissue: Homogenize ~10-20 mg of frozen tissue in methanol.
-
For cell pellets: Resuspend in methanol.
-
-
Extraction:
-
To the sample, add 225 µL of ice-cold methanol containing an appropriate internal standard mix.
-
Add 750 µL of ice-cold MTBE.
-
Vortex thoroughly and incubate on an orbital shaker for 1 hour at 4°C.
-
Induce phase separation by adding 188 µL of water (LC-MS grade).
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection:
-
Carefully collect the upper organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Advantages | Disadvantages | Reference |
| Folch | Chloroform:Methanol:Water (8:4:3, v/v/v) | Well-established, good recovery for a broad range of lipids. | Use of hazardous chloroform, labor-intensive. | [6][7] |
| Bligh & Dyer | Chloroform:Methanol:Water (2:2:1.8, v/v/v) | Suitable for samples with high water content. | Use of hazardous chloroform. | [7][8] |
| MTBE | Methyl-tert-butyl ether:Methanol:Water (10:3:2.5, v/v/v) | Safer than chloroform, high throughput potential. | May have slightly lower recovery for some very polar lipids. | [7][9][10] |
III. Selective Analysis of Plasmalogens
Due to the presence of the acid-labile vinyl-ether bond, plasmalogens can be selectively analyzed through methods like acid hydrolysis. Derivatization is another strategy employed to enhance detection and identification, particularly for GC-MS analysis.
A. Acid Hydrolysis
Mild acid treatment selectively cleaves the vinyl-ether bond of plasmalogens, producing a lysophospholipid and a fatty aldehyde.[11][12] These products can then be quantified.
Caption: Acid hydrolysis of a plasmalogen.
Protocol 3: Acid Hydrolysis for Plasmalogen Quantification [11][12]
-
Lipid Extract Preparation: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v).
-
Hydrolysis:
-
Transfer an aliquot of the lipid extract to a new glass tube.
-
Evaporate the solvent under nitrogen.
-
Add 100 µL of methanol and 10 µL of concentrated HCl.
-
Incubate at room temperature for 10 minutes.
-
-
Extraction of Products:
-
Add 1 mL of chloroform:methanol (2:1, v/v) and 200 µL of 0.9% NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lysophospholipids and fatty aldehydes.
-
-
Analysis: Analyze the resulting lysophospholipids by LC-MS or the fatty aldehydes (after derivatization) by GC-MS.
B. Derivatization
Derivatization is often necessary for the analysis of the resulting fatty aldehydes by GC-MS to improve their volatility and chromatographic behavior.
Protocol 4: Derivatization of Fatty Aldehydes to Dimethyl Acetals (DMAs) for GC-MS Analysis [2][13]
-
Reaction: Following acid hydrolysis in the presence of methanol, the liberated fatty aldehydes are converted to their corresponding dimethyl acetal (DMA) derivatives.
-
Extraction: Extract the DMAs into an organic solvent like hexane.
-
Analysis: Inject the hexane extract directly into the GC-MS system. The DMAs can be identified and quantified based on their retention times and mass spectra.
Table 2: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Derivative Formed | Analytical Technique | Advantages | Reference |
| Methanol/HCl | Dimethyl Acetal (DMA) | GC-MS | Simple, one-pot reaction with hydrolysis. | [2][13] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | GC-MS with ECD or NCI-MS | Forms stable derivatives with high sensitivity. | [14] |
| Dansylhydrazine | Dansylhydrazone | HPLC with fluorescence detection | High sensitivity and specificity. | [14] |
IV. Instrumental Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of intact plasmalogens.[1][15][16] Gas chromatography-mass spectrometry (GC-MS) is typically used for the analysis of fatty aldehydes released after chemical degradation of plasmalogens.[8][14]
A. LC-MS/MS Analysis of Intact Plasmalogens
-
Chromatography: Reversed-phase (e.g., C18 columns) or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.[5][8][17]
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used. Analysis is often performed in both positive and negative ion modes to obtain comprehensive structural information.[16]
-
Identification and Quantification: Plasmalogens are identified based on their accurate mass and characteristic fragmentation patterns.[1] Quantification is achieved using internal standards, which are structurally similar but isotopically labeled or contain an odd-chain fatty acid.[15][16]
B. GC-MS Analysis of Plasmalogen-Derived Aldehydes
-
Derivatization: As mentioned, derivatization to form volatile compounds like DMAs is essential.
-
Separation: A capillary GC column is used to separate the derivatized aldehydes.
-
Detection: Mass spectrometry is used for detection and quantification.
V. Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example of Quantitative Plasmalogen Data from LC-MS/MS Analysis of Human Plasma
| Plasmalogen Species | Control Group (µM, Mean ± SD) | Disease Group (µM, Mean ± SD) | p-value |
| PE(P-16:0/20:4) | 3.5 ± 0.8 | 2.1 ± 0.5 | <0.01 |
| PE(P-18:0/20:4) | 5.2 ± 1.1 | 3.8 ± 0.9 | <0.01 |
| PC(P-16:0/18:1) | 1.8 ± 0.4 | 1.2 ± 0.3 | <0.05 |
| PC(P-18:0/18:1) | 2.5 ± 0.6 | 1.9 ± 0.5 | <0.05 |
| This table is for illustrative purposes only. Actual values will vary depending on the study. |
Conclusion
The accurate analysis of plasmalogens requires careful attention to sample preparation and the selection of appropriate analytical techniques. The protocols and information provided in these application notes offer a comprehensive guide for researchers to reliably quantify plasmalogens in various biological matrices, thereby facilitating a deeper understanding of their roles in health and disease.
References
- 1. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmalogen. Quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. Plasmalogen Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stop-alz.com [stop-alz.com]
- 13. Identification and quantification of dimethyl acetals from plasmalogenic lipids in lamb intramuscular fat under different derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of C18(Plasm) LPE Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction to C18(Plasm) LPE and its Significance
C18(Plasm) Lysophosphatidylethanolamine (LPE) is a member of a unique class of glycerophospholipids known as plasmalogens. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, plasmalogens possess distinct chemical properties and biological functions. This compound, specifically, is a bioactive lipid involved in various cellular processes. It plays a crucial role in maintaining cell membrane integrity and fluidity.[1] Furthermore, emerging research indicates its involvement in cell signaling pathways, including the modulation of inflammatory responses and protection against oxidative stress.[2][3] Dysregulation of plasmalogen levels has been associated with various pathologies, making the accurate quantification of species like this compound critical in biomedical research and drug development.
The Role of Deuterated Standards in Quantitative Lipidomics
Accurate and precise quantification of endogenous lipids in complex biological matrices is a significant challenge due to variations in sample preparation and instrumental analysis. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for quantitative bioanalysis.[4] Deuterated standards, which are chemically identical to the analyte of interest but have a higher mass, are added to a sample at a known concentration before processing.[4] These standards co-elute with the target analyte and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer.[4] By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for experimental variability.[4]
Selecting an Appropriate Internal Standard for this compound
The ideal internal standard is a stable isotope-labeled version of the analyte. However, a commercially available deuterated standard for this compound is not readily found. In such cases, a common practice in lipidomics is to use a closely related deuterated lipid standard. For the quantification of this compound, a suitable alternative is a deuterated C18 plasmalogen phosphatidylethanolamine, such as C18(plasm)-18:1(d9) PE . The rationale for this choice is the structural similarity, which is expected to result in comparable behavior during lipid extraction and chromatographic separation. It is crucial to validate the method to ensure that the chosen internal standard provides reliable quantification for the specific application.
Commercially Available Standards
Below is a table summarizing the specifications of a commercially available non-deuterated this compound standard and a relevant deuterated PE standard for use as an internal standard.
| Product Name | Supplier | Catalog Number | Molecular Formula | Purity | Form |
| This compound | Avanti Polar Lipids | 852471P | C₂₃H₄₈NO₆P | >99% | Powder |
| This compound | MedChemExpress | HY-157688 | C₂₃H₄₈NO₆P | 99.0% | Solid |
| C18(plasm)-18:1(d9) PE | Avanti Polar Lipids | 852474 | C₄₁H₇₁D₉NO₇P | >99% | Solution |
| C18(plasm)-18:1 PE-d9 | MedChemExpress | HY-146837S | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from standard lipidomics workflows and is suitable for the extraction of LPEs from plasma samples.
Materials:
-
Plasma samples
-
Deuterated internal standard solution (e.g., C18(plasm)-18:1(d9) PE in methanol)
-
Methanol (HPLC grade), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE, HPLC grade), pre-chilled at -20°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard solution to the plasma sample. The concentration of the internal standard should be optimized based on the expected concentration of the analyte in the samples.
-
Protein Precipitation and Lipid Extraction:
-
Add 225 µL of cold methanol to the sample.
-
Vortex thoroughly for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
-
Phase Separation:
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
-
Lipid Collection:
-
Carefully collect the upper organic layer (approximately 700 µL), which contains the lipids, and transfer it to a new microcentrifuge tube. Be careful not to disturb the protein pellet at the interface.
-
-
Drying:
-
Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., Acetonitrile/Water (60:40) with 10 mM ammonium formate).
-
LC-MS/MS Analysis for this compound Quantification
This protocol outlines a general method for the quantification of this compound using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 2.0 40 2.1 70 12.0 99 12.1 30 | 15.0 | 30 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the [M+H]⁺ adduct. The specific product ion for quantification should be determined by direct infusion of a this compound standard. A common fragmentation for LPEs is the neutral loss of the ethanolamine headgroup.
-
Deuterated Internal Standard (e.g., C18(plasm)-18:1(d9) PE): The precursor ion will be the [M+H]⁺ adduct of the deuterated standard. The product ion should be chosen to be specific and intense.
-
-
Data Analysis: The concentration of this compound in the samples is determined by creating a calibration curve using known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Visualizations
Caption: A flowchart illustrating the major steps in the quantification of this compound.
Caption: A diagram showing a potential signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-phosphatidylethanolamine triggers immunity against necrotrophs by promoting JA-signaling and ROS-homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving C18(Plasm) LPE stability during sample storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, a lysoplasmenylethanolamine, is a type of plasmalogen. Plasmalogens are a class of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol backbone.[1] This vinyl ether linkage is highly susceptible to degradation through oxidation and acid-catalyzed hydrolysis, making the stability of this compound a critical consideration during sample collection, processing, and storage to ensure accurate analytical results.[1][2]
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Oxidative Cleavage: The vinyl ether bond is readily attacked by reactive oxygen species (ROS). This can lead to the formation of various degradation products, including α-hydroxyaldehydes.[1][3]
-
Acid Hydrolysis: The vinyl ether bond is unstable under acidic conditions and can be easily hydrolyzed to form a fatty aldehyde and a lysophospholipid.[2] The pH of biological samples can shift during storage, potentially accelerating this degradation.[4]
Q3: What are the optimal storage conditions for this compound in plasma samples?
To ensure the long-term stability of this compound in plasma samples, the following storage conditions are recommended:
-
Temperature: Store samples at -80°C for long-term storage. Storage at -20°C is also acceptable, but -80°C is superior for preserving the integrity of many biomolecules.[5] Avoid repeated freeze-thaw cycles, as they can accelerate degradation.[6]
-
Atmosphere: Store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Additives: The use of antioxidants may help to mitigate oxidative degradation. The choice of blood collection tube is also crucial; tubes containing ethylenediaminetetraacetic acid (EDTA) are generally preferred for lipidomic studies as EDTA can chelate metal ions that promote oxidation.[7][8] For sensitive peptide biomarkers, specialized tubes containing protease inhibitors have been shown to improve stability, a consideration that may extend to lipids.[9][10]
-
pH: Maintain a neutral to slightly alkaline pH (pH 6-8) to prevent acid-catalyzed hydrolysis of the vinyl ether bond.[2] The pH of plasma can increase upon storage, so buffering the sample may be considered for extended storage.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample degradation due to improper storage. | Review storage temperature and duration. Ensure samples were consistently stored at -80°C and minimize freeze-thaw cycles. |
| Acid hydrolysis during sample processing. | Check the pH of all solutions used during extraction and analysis. Ensure they are neutral or slightly basic. | |
| Oxidative degradation. | Use antioxidants during sample preparation. Ensure samples were stored under an inert atmosphere. | |
| High variability in this compound levels between replicates | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to analysis. Minimize the time samples are at room temperature. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for this compound to normalize for variations in extraction efficiency and ionization.[3][11][12] | |
| Presence of unexpected peaks in chromatogram | Degradation products of this compound. | Analyze for expected degradation products, such as the corresponding fatty aldehyde, to confirm degradation.[13] |
| Contamination from plasticware. | Use glass or polypropylene tubes and vials for sample storage and preparation to avoid leaching of contaminants. |
Quantitative Data Summary
While specific quantitative data on the degradation rate of this compound is limited in publicly available literature, the following table summarizes the expected relative stability under different storage conditions based on the known chemical properties of plasmalogens.
| Storage Temperature | Expected Stability of this compound | Primary Degradation Risks |
| -80°C | High (Optimal for long-term storage) | Minimal; risk increases with prolonged storage and freeze-thaw cycles. |
| -20°C | Moderate (Suitable for shorter-term storage) | Increased risk of slow oxidation and hydrolysis over time compared to -80°C. |
| 4°C | Low (Not recommended for storage beyond a few hours) | Significant risk of enzymatic degradation, oxidation, and hydrolysis. |
| Room Temperature | Very Low (Avoid at all costs) | Rapid degradation through multiple pathways. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound in plasma samples under different storage conditions using LC-MS/MS.
1. Sample Preparation and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot the plasma into glass or polypropylene cryovials to avoid repeated freeze-thaw cycles.
-
Add a known concentration of a stable isotope-labeled internal standard for this compound to each aliquot.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C) and for different durations (e.g., 1 week, 1 month, 3 months, 6 months).
2. Lipid Extraction (Folch Method):
-
To 100 µL of thawed plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.[14][15]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over 15-20 minutes to separate the lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard. For example, for PE(P-18:0/0:0), a potential precursor ion would be its [M+H]+ m/z. Product ions would correspond to fragments of the headgroup or loss of the fatty aldehyde.
-
Data Analysis: Quantify the peak area of this compound and normalize it to the peak area of the internal standard. Compare the normalized peak areas across the different storage conditions and time points to assess stability.
-
Visualizations
References
- 1. Plasmalogens in biological systems: their role in oxidative processes in biological membranes, their contribution to pathological processes and aging and plasmalogen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20210186995A1 - Plasmalogen-containing composition - Google Patents [patents.google.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. How is the stability of different analytes in blood samples maintained before testing? [butterfliesnow.com]
- 7. Impact of Blood Collection Tubes and Sample Handling Time on Serum and Plasma Metabolome and Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
Technical Support Center: Preserving Plasmalogen Integrity
Welcome, researchers and scientists. This guide provides essential information and troubleshooting protocols to prevent the cleavage of the vinyl-ether bond in plasmalogens during your experimental work. Maintaining the structural integrity of these unique lipids is critical for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the plasmalogen vinyl-ether bond and why is it so labile?
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2][3][4] This bond, an O-(Z)-vinyl ether, is distinct from the more common and stable ester or alkyl-ether linkages found in other phospholipids.[1][5] Its chemical structure makes it highly susceptible to cleavage under acidic conditions and attack by various oxidants.[6][7][8]
Q2: What are the primary causes of vinyl-ether bond cleavage?
The degradation of plasmalogens primarily occurs through two mechanisms: acid-catalyzed hydrolysis and oxidative cleavage.[6][9][10]
-
Acidic Conditions: The vinyl-ether bond is exceptionally sensitive to acid.[11][12] Even mildly acidic environments can rapidly hydrolyze the bond, yielding a lysophospholipid and a fatty aldehyde.[6][12] This is a critical consideration during sample extraction and analysis, especially in mass spectrometry where acidic mobile phases are common.[13]
-
Oxidative Stress: The electron-rich vinyl-ether bond is a prime target for a wide array of reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and metal ions.[7][14][15] This oxidative cleavage is a key aspect of the proposed antioxidant function of plasmalogens, as they can act as "sacrificial" molecules to protect other lipids, like polyunsaturated fatty acids (PUFAs), from oxidative damage.[7][16][17][18]
Q3: Can enzymatic activity also cleave the vinyl-ether bond?
Yes, specific enzymes can cleave the vinyl-ether bond. For instance, cytochrome c, under oxidative conditions, can exhibit plasmalogenase activity, cleaving the bond to produce an α-hydroxyaldehyde.[9] Additionally, phospholipases can act on other parts of the plasmalogen molecule, which can indirectly lead to its degradation.[9][19][20]
Troubleshooting Guide: Common Issues in Plasmalogen Handling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample degradation during long-term storage. | 1. Oxidation from exposure to air (oxygen).[21] 2. Sub-optimal storage temperature. 3. Repeated freeze-thaw cycles accelerating degradation.[21] | 1. Store lipids under an inert atmosphere (argon or nitrogen). 2. Use cryo-storage at -80°C. 3. Aliquot samples into single-use vials to avoid repeated thawing. |
| Loss of plasmalogens during lipid extraction. | 1. Use of acidic solvents or conditions (e.g., standard Bligh-Dyer) causing hydrolysis.[11][13] 2. Oxidation during prolonged extraction procedures. | 1. Employ a neutral or slightly basic extraction method (e.g., modified Folch). 2. Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvents.[8] 3. Keep samples on ice and minimize exposure to light and air. |
| Artifactual peaks or plasmalogen loss during LC-MS analysis. | 1. Acidic mobile phase causing on-column or in-source cleavage. 2. Use of mercuric or palladium ions in argentation chromatography causing hydrolysis.[22] | 1. Use a neutral or slightly basic mobile phase if possible. 2. If acid is required, minimize analysis time and temperature. 3. For argentation HPLC, use silver ions, which keep the plasmalogen intact.[22] |
| Inconsistent results in cell culture experiments. | 1. High levels of oxidative stress in the culture medium depleting cellular plasmalogens.[10][19] 2. Acidification of the medium. | 1. Supplement media with antioxidants (e.g., Trolox, a vitamin E analog) or plasmalogen precursors.[17][23] 2. Regularly monitor and maintain the pH of the culture medium. |
Experimental Protocols
Protocol 1: Optimized Lipid Extraction for Plasmalogen Preservation
This protocol is a modified Folch extraction designed to minimize acid-catalyzed hydrolysis and oxidation.
-
Sample Homogenization:
-
Homogenize tissue or cell pellets in 20 volumes of ice-cold methanol. Perform all steps on ice.
-
-
Solvent Preparation:
-
Prepare a chloroform:methanol (2:1, v/v) extraction solvent.
-
To prevent oxidation, add the antioxidant BHT to the solvent mixture to a final concentration of ~1 mM.[8]
-
-
Lipid Extraction:
-
Add the prepared chloroform:methanol solvent to the methanol homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 8:4:3.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Collection and Storage:
-
Carefully collect the lower chloroform phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
For immediate analysis, reconstitute in an appropriate solvent.
-
For storage, reconstitute in deoxygenated chloroform/methanol with BHT, flush with argon, and store at -80°C.
-
Protocol 2: Acid Hydrolysis for Plasmalogen Quantification (Control)
This protocol is used to selectively cleave the vinyl-ether bond, allowing for quantification by comparing "before" and "after" samples. The disappearance of the parent plasmalogen peak and the appearance of a lysophospholipid can be monitored by HPLC or MS.[8][12]
-
Sample Preparation:
-
Dry down two identical aliquots of your lipid extract under nitrogen.
-
-
Treatment and Control:
-
Treatment Sample: Re-dissolve one aliquot in a solvent mixture containing a strong acid (e.g., hydrochloric acid).[8][12]
-
Control Sample: Re-dissolve the second aliquot in the same solvent mixture but substitute the strong acid with a weak acid like acetic acid, which leaves the vinyl-ether bond intact, or omit the acid entirely.[12]
-
-
Incubation:
-
Incubate both samples for a defined period (e.g., 30 minutes) at room temperature.
-
-
Analysis:
-
Neutralize the samples if necessary, dry them down, and reconstitute in the initial mobile phase for analysis by HPLC or LC-MS.
-
Compare the chromatograms to identify the plasmalogen peaks that are absent in the acid-treated sample.
-
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Plasmalogens — MED-LIFE DISCOVERIES [med-life.ca]
- 5. Unlocking nature's antioxidants: a novel method for synthesising plasmalogens - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01233J [pubs.rsc.org]
- 6. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogens: targets for oxidants and major lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stop-alz.com [stop-alz.com]
- 9. Plasmalogen. Quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 13. Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. gethealthspan.com [gethealthspan.com]
- 17. [PDF] Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether. | Semantic Scholar [semanticscholar.org]
- 18. caymanchem.com [caymanchem.com]
- 19. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC of plasmalogen-containing phosphatidylcholine under reverse-phase or argentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in C18(Plasm) LPE analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of lysophosphatidylethanolamine (LPE) from plasma using C18 reversed-phase liquid chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the C18 analysis of LPE from plasma samples.
Question: I am observing significant ion suppression for my LPE analytes. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects in LC-MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the target analyte.[1][2] In plasma analysis, phospholipids are a primary cause of ion suppression.[1][2]
Immediate Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute the sample extract.[3] This can reduce the concentration of interfering matrix components. However, ensure that the LPE concentration remains above the limit of detection of your instrument.[3]
-
Chromatographic Optimization: Modify your LC method to improve the separation of LPEs from the bulk of other phospholipids. This can involve adjusting the gradient profile, changing the mobile phase composition, or evaluating a different C18 column chemistry.[4]
Systematic Solutions:
-
Enhanced Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering substances before analysis.[1][2] Consider moving beyond simple protein precipitation to more selective techniques.
-
Internal Standard Selection: Utilize a stable isotope-labeled internal standard (SIL-IS) for each LPE species of interest. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, thus providing more accurate quantification.
Question: My chromatographic peaks for LPE are tailing or broad. What could be the cause and how do I fix it?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification.[4][5] Several factors related to the column, mobile phase, and sample can contribute to this issue.
Potential Causes and Solutions:
-
Column Contamination: Residual phospholipids and proteins from previous injections can accumulate on the column, leading to peak tailing.
-
Solution: Implement a robust column washing procedure between samples. A strong solvent wash at the end of each analytical run can help remove strongly retained contaminants. Regularly flushing the column offline is also recommended.[4]
-
-
Secondary Interactions: LPEs are zwitterionic molecules and can exhibit secondary interactions with free silanol groups on the silica-based C18 stationary phase, causing peak tailing.
-
Solution: Ensure your mobile phase is adequately buffered to maintain a consistent pH and ionic strength. The use of mobile phase additives like formic acid or ammonium acetate can help to minimize these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[5]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[4]
-
Question: I'm seeing a lot of variability and poor reproducibility in my LPE measurements between samples. What should I investigate?
Answer:
Inconsistent results can stem from variability in sample preparation, instrument performance, or the sample matrix itself.
Troubleshooting Checklist:
-
Sample Preparation Consistency: Inconsistent extraction efficiency is a major source of variability.
-
Action: Ensure your sample preparation protocol is followed precisely for every sample. For liquid-liquid or solid-phase extractions, pay close attention to solvent volumes, mixing times, and phase separation. Automation of sample preparation can significantly improve reproducibility.[6]
-
-
Internal Standard Performance: Check the response of your internal standards across the batch. A consistent IS response indicates stable instrument performance.
-
Matrix Effects Variation: Different plasma samples can have varying levels of lipids and other components, leading to different degrees of matrix effects.[7]
-
Action: Evaluate the matrix effect for each batch of samples using a post-extraction spike experiment. If significant variability is observed, a more effective sample cleanup method may be necessary.
-
-
Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, affecting the accuracy of the subsequent measurement.
-
Action: Optimize the injector wash procedure. Include a blank injection after high-concentration samples to assess for carryover.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which sample preparation method is best for reducing matrix effects in LPE analysis from plasma?
There is no single "best" method, as the optimal choice depends on the specific requirements of your assay (e.g., throughput, sensitivity). However, moving beyond simple protein precipitation is generally recommended for robust LPE quantification. Here is a comparison of common techniques:
| Sample Preparation Method | Typical LPE Recovery | Reproducibility (%CV) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good | Moderate to Poor | Simple, fast, and inexpensive. | High levels of co-extracted phospholipids, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) - Folch/Bligh-Dyer | ~80% - 95%[8][9] | Good (15-20%)[9] | Effective at removing proteins and some interfering lipids. | Uses chlorinated solvents; can be labor-intensive.[9] |
| Liquid-Liquid Extraction (LLE) - MTBE (Matyash) | ~73%[9] | Moderate (~22%)[9] | Avoids chlorinated solvents; good for a broad range of lipids. | Lower recovery for some polar lipids compared to other methods.[10] |
| Solid-Phase Extraction (SPE) | >80%[6] | Excellent (<10%)[6] | Highly selective, providing very clean extracts and significantly reducing matrix effects. | Can be more time-consuming and expensive; requires method development. |
| HybridSPE®-Phospholipid | High | Excellent | Specifically targets and removes phospholipids, a major source of matrix effects in plasma.[2] | Higher cost compared to PPT and LLE. |
FAQ 2: How can I quantitatively assess the degree of matrix effect in my LPE analysis?
The most common method is the post-extraction spike experiment .[11] This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).
The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
It is recommended to assess the matrix effect using plasma from multiple sources to account for inter-individual variability.[12]
FAQ 3: What are common adducts I should look for with LPEs in ESI-MS?
In electrospray ionization (ESI), LPEs can form several adduct ions in both positive and negative ion modes. While LPE-specific adduct formation is not extensively documented, based on their structure and general ESI principles, you can expect to see:
Positive Ion Mode:
-
[M+H]⁺: The protonated molecule is typically the most abundant ion.
-
[M+Na]⁺: Sodium adducts are very common, especially if there is any sodium contamination from glassware or reagents.[13] They appear at M+23 Da.
-
[M+K]⁺: Potassium adducts (M+39 Da) are also frequently observed.[13]
-
[M+NH₄]⁺: If ammonium salts are used in the mobile phase (e.g., ammonium acetate), an ammonium adduct (M+18 Da) may be seen.
Negative Ion Mode:
-
[M-H]⁻: The deprotonated molecule is the expected ion.
-
[M+HCOO]⁻ or [M+CH₃COO]⁻: If formic acid or acetic acid is used in the mobile phase, formate (M+45 Da) or acetate (M+59 Da) adducts can form.
It is crucial to be aware of these potential adducts during method development to ensure you are monitoring the correct ion for quantification and to avoid misidentification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of LPE from Plasma (Modified Folch Method)
This protocol is a representative method for the extraction of LPEs from plasma.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (containing stable isotope-labeled LPEs).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
-
Phase Separation:
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 37°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: C18 LC-MS/MS Analysis of LPE
This is a general C18 LC-MS/MS method suitable for the analysis of LPEs.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM) - specific transitions for each LPE and its corresponding internal standard should be optimized.
Visualizations
Caption: Experimental workflow for LPE analysis from plasma.
Caption: Troubleshooting flowchart for LPE analysis issues.
Caption: Simplified LPE signaling pathway.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Quantifying Ether Lipids by LC-MS
Welcome to our technical support center dedicated to addressing the common challenges encountered during the quantification of ether lipids by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their lipidomics studies.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to distinguish between different types of ether lipids (e.g., plasmanyl vs. plasmenyl) using LC-MS?
A1: The primary challenge lies in the isomeric and isobaric nature of ether lipids. Plasmanyl (O-alkyl) and plasmenyl (O-alk-1'-enyl or plasmalogens) lipids can have the same elemental composition and thus the same exact mass, making them indistinguishable by mass-to-charge ratio (m/z) alone, even with high-resolution mass spectrometers[1][2]. Furthermore, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be very similar, especially in negative electrospray ionization (ESI) mode, which often fails to produce unique fragments for unequivocal identification[1].
Q2: What are the best chromatographic approaches for separating ether lipid isomers?
A2: Reversed-phase liquid chromatography (RPLC) is a highly effective and widely used method for separating plasmanyl and plasmenyl ether lipids[2][3][4]. The vinyl ether bond in plasmalogens makes them slightly less hydrophobic than their corresponding plasmanyl counterparts, leading to different retention times and allowing for their separation[2]. Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed in lipidomics, though it typically separates lipids based on their headgroup class rather than acyl chain variations[1][5].
Q3: Which ionization mode is better for ether lipid analysis?
A3: The choice of ionization mode depends on the specific ether lipid class and the desired information.
-
Negative ESI mode is often preferred for phosphatidylethanolamine (PE) and phosphatidylserine (PS) ether lipids, as it can provide characteristic fragments from the fatty acyl chain at the sn-2 position[6][7].
-
Positive ESI mode is commonly used for phosphatidylcholine (PC) ether lipids, which are often detected as [M+H]⁺ or [M+Na]⁺ adducts[6][8]. However, fragmentation in positive mode can sometimes be less informative for structural elucidation of the fatty acyl chains[7].
For a comprehensive analysis, acquiring data in both positive and negative modes is often beneficial.
Q4: How can I improve the fragmentation and identification of my ether lipids?
A4: To enhance fragmentation and identification, consider the following strategies:
-
Advanced Fragmentation Techniques: Techniques like Ultraviolet Photodissociation (UVPD) and Ozone-Induced Dissociation (OzID) can provide more detailed structural information, including the location of double bonds, which is not always achievable with conventional Collision-Induced Dissociation (CID)[9][10].
-
Derivatization: Chemical derivatization can be used to target specific functional groups and improve detection or induce characteristic fragmentation. For example, derivatization with reagents like dansylhydrazine has been used for plasmalogen quantification by HPLC with fluorescence detection[1].
-
Tandem MS (MS/MS and MSⁿ): In-depth fragmentation experiments can help in distinguishing isomers. For instance, specific neutral losses or the presence of unique fragment ions can be indicative of a particular ether lipid subclass[11].
Q5: Where can I find appropriate internal standards for ether lipid quantification?
A5: The limited availability of commercial standards for all ether lipid species is a significant challenge[2][3]. However, several suppliers offer a range of deuterated or odd-chain lipid standards that can be used as internal standards for various lipid classes. It is crucial to select an internal standard that is structurally similar to the analyte of interest to mimic its behavior during extraction and ionization. Some commercially available lipid standard mixes now include plasmalogen species[12].
Q6: What are common pitfalls in the automated annotation of ether lipids?
A6: Automated annotation software is heavily reliant on lipid databases, which are often incomplete for the vast array of ether lipid species[2][3]. This can lead to misidentification or failure to identify certain ether lipids. It is crucial to manually verify automated annotations by examining the raw data, including retention times and MS/MS spectra, and comparing them with known fragmentation patterns and chromatographic behavior[2].
Q7: How can I ensure the stability of my ether lipid samples during preparation and storage?
A7: Ether lipids, particularly plasmalogens with their reactive vinyl ether bond, are susceptible to oxidation and degradation[13][14]. To ensure sample stability:
-
Minimize Exposure to Air: Work under an inert gas (e.g., argon or nitrogen) whenever possible, especially during sample homogenization and extraction[15].
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidation[15].
-
Proper Storage: Store lipid extracts in a suitable organic solvent (e.g., methanol:chloroform) in glass vials with Teflon-lined caps at -80°C for long-term storage[13][15][16]. Avoid repeated freeze-thaw cycles.
-
Avoid Plasticware: Use glass tubes and pipettes to prevent contamination from plasticizers that can interfere with the analysis[17].
Troubleshooting Guides
Problem: Poor chromatographic resolution of ether lipid isomers.
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry | Use a C18 or C30 reversed-phase column with sufficient length and particle size for optimal separation of hydrophobic lipid species. |
| Suboptimal gradient elution | Optimize the mobile phase gradient to enhance the separation of closely eluting isomers. A slower, more shallow gradient can often improve resolution. |
| Incorrect mobile phase composition | Ensure the use of high-purity solvents and additives. The choice of organic solvent (e.g., methanol, acetonitrile, isopropanol) and additive (e.g., ammonium formate, formic acid) can influence selectivity. |
| Column temperature | Adjust the column temperature. Lower temperatures can sometimes increase resolution for certain lipid separations. |
Problem: Inability to differentiate plasmanyl and plasmenyl species in MS/MS spectra.
| Possible Cause | Suggested Solution |
| Insufficient fragmentation energy | Optimize the collision energy in your MS/MS experiments to induce more informative fragmentation. A stepwise increase in collision energy can reveal different fragment ions. |
| Inappropriate ionization mode | As mentioned in the FAQs, the ionization mode can significantly affect fragmentation. Acquire data in both positive and negative modes to see which provides more diagnostic fragments for your lipids of interest. |
| Co-elution of isomers | Improve chromatographic separation to ensure that you are obtaining a clean MS/MS spectrum from a single isomer. |
| Use of advanced MS techniques | If available, employ techniques like ion mobility spectrometry (IMS-MS) which separates ions based on their size and shape, providing an additional dimension of separation for isomers[4]. |
Experimental Protocols
Protocol: Reversed-Phase LC-MS/MS for Ether Lipid Quantification
-
Sample Preparation:
-
Homogenize tissue samples in a cold solvent mixture containing an antioxidant (e.g., methanol with BHT) under an inert atmosphere.
-
Perform a lipid extraction using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method[17][18].
-
Spike the sample with an appropriate internal standard mixture before extraction.
-
Dry the final lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids. A typical gradient might run from 30% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan for precursor ion detection followed by data-dependent MS/MS for fragmentation.
-
Collision Energy: Optimize for different lipid classes (e.g., 25-45 eV).
-
Data Acquisition: Acquire data over a mass range that covers the expected ether lipid species (e.g., m/z 400-1200).
-
Visualizations
Experimental Workflow for Ether Lipid Analysis
Caption: A flowchart illustrating the key steps in an LC-MS-based ether lipidomics experiment.
Troubleshooting Isomeric Separation
Caption: A logical diagram for troubleshooting poor separation of ether lipid isomers.
References
- 1. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking of Trapped Ion Mobility Spectrometry in Differentiating Plasmalogens from Other Ether Lipids in Lipidomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of atypical ether-linked glycerophospholipid species in macrophages by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]
- 14. Ether lipid - Wikipedia [en.wikipedia.org]
- 15. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Level C18(Plasm) LPE Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection and quantification of C18(Plasm) lysophosphatidylethanolamine (LPE) using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Low Signal-to-Noise (S/N) for C18(Plasm) LPE
Low signal-to-noise is a common challenge in the analysis of low-abundance lipids like this compound. This guide provides a systematic approach to identifying and resolving the root cause of poor signal intensity.
Diagram: Troubleshooting Workflow for Low S/N
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in this compound detection.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My this compound signal is consistently low or absent. Could my sample handling be the issue?
A1: Yes, sample handling is critical for the stability of plasmalogens and lysophospholipids. The vinyl-ether bond in plasmalogens is susceptible to cleavage under acidic conditions.[1] Additionally, lysophospholipids can undergo acyl migration, especially at non-acidic pH and elevated temperatures. To minimize degradation:
-
Storage: Store biological samples and lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] Limit freeze-thaw cycles by preparing aliquots.[2][3]
-
Extraction: Perform lipid extractions on ice using ice-cold solvents.[4] For lysophospholipids, extraction at pH 4 and 4°C has been shown to prevent intramolecular acyl migration.[5]
-
Additives: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to minimize oxidation of polyunsaturated fatty acids often found in plasmalogens.
Q2: Which lipid extraction method is best for this compound?
A2: The optimal extraction method depends on your sample matrix and the other lipids you may be analyzing. For lysophosphatidylethanolamines (LPEs), both single-phase and biphasic extraction methods have been used with varying efficiencies. A single-phase extraction with 1-butanol/methanol (1:1 v/v) has shown high recovery for many lipid classes, including LPEs.[6] A modified Bligh-Dyer or Folch extraction is also commonly used. It's important to use an appropriate internal standard to correct for extraction efficiency.
| Extraction Method | Average Recovery of LPEs | Notes |
| 1-Butanol/Methanol (1:1 v/v) | ~90%[6] | Single-phase method, suitable for high-throughput applications.[6] |
| Folch (Chloroform/Methanol) | ~86% (as part of a comparative study)[7] | A classic biphasic method, though potentially less effective for polar lipids like LPEs compared to single-phase methods.[7] |
| Matyash (MTBE/Methanol) | ~73% (as part of a comparative study)[7] | Biphasic method where the lipid-containing organic phase is the upper layer, simplifying collection. |
Q3: How can I minimize matrix effects that may be suppressing my this compound signal?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement. To mitigate this:
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds. C18 or hydrophilic-lipophilic balanced (HLB) SPE cartridges can be effective.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of other phospholipids and matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that is structurally as similar as possible to this compound. This will co-elute and experience similar matrix effects, allowing for accurate quantification.
-
Calibration: Prepare calibration curves in a matrix that closely mimics your sample (e.g., stripped plasma) to compensate for consistent matrix effects.
Liquid Chromatography
Q4: What are the recommended LC column and mobile phase conditions for this compound analysis?
A4: Reversed-phase chromatography using a C18 column is the most common approach for separating lipids.
-
Column: A high-quality C18 column with a particle size of ≤1.9 µm will provide the best resolution.
-
Mobile Phases: A typical mobile phase system consists of:
-
Mobile Phase A: Water with an additive like ammonium formate or acetate and often a small amount of acid (e.g., formic acid).
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol, also with an additive.
-
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute lipids based on their hydrophobicity.
| Parameter | Typical Conditions | Notes |
| Column | C18, 1.7-1.9 µm particle size, ~2.1 x 100-150 mm | Smaller particle sizes offer better resolution but generate higher backpressure. |
| Mobile Phase A | Water/Acetonitrile (e.g., 80:20) with 5-10 mM Ammonium Formate/Acetate +/- 0.1% Formic Acid | The choice of additive can influence ionization efficiency.[8] |
| Mobile Phase B | Isopropanol/Acetonitrile/Water (e.g., 60:35:5) with 5-10 mM Ammonium Formate/Acetate +/- 0.1% Formic Acid | Isopropanol is a strong solvent for eluting hydrophobic lipids. |
| Flow Rate | 0.2-0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 40-50°C | Elevated temperatures can improve peak shape and reduce viscosity. |
Q5: My this compound peak is broad or tailing. What can I do to improve the peak shape?
A5: Poor peak shape can be caused by several factors:
-
Secondary Interactions: Lysophospholipids can interact with active sites on the column or in the LC system. Using a bio-inert LC system and column hardware can minimize these interactions.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of LPEs. Ensure the pH is appropriate to maintain a consistent charge state.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
Mass Spectrometry
Q6: What are the expected fragmentation patterns and appropriate MRM transitions for this compound?
A6: The fragmentation of plasmalogen LPEs can be complex. In positive ion mode, protonated molecules [M+H]+ are typically observed. In negative ion mode, deprotonated molecules [M-H]- are common.
-
Positive Ion Mode: Fragmentation often involves the neutral loss of the phosphoethanolamine headgroup (141 Da). However, for plasmalogens, characteristic fragments related to the vinyl-ether linkage are also expected.
-
Negative Ion Mode: This mode can provide more structural information about the fatty acyl chain.
For a targeted multiple reaction monitoring (MRM) experiment, you will need to optimize the precursor ion and at least one product ion. The following are theoretical transitions based on the structure of this compound (molecular weight ~465.6 g/mol ). These should be empirically optimized.
| Ionization Mode | Precursor Ion (m/z) | Potential Product Ion (m/z) | Fragment Identity |
| Positive | 466.3 | 325.3 | [M+H - 141]⁺ (Loss of phosphoethanolamine) |
| Positive | 466.3 | Varies | Fragments related to the C18 plasmalogen chain |
| Negative | 464.3 | 140.0 | [Phosphoethanolamine - H]⁻ |
| Negative | 464.3 | Varies | Fragments related to the C18 plasmalogen chain |
Note: It is crucial to optimize collision energy for each transition to achieve maximum sensitivity.[9][10]
Q7: I am seeing a peak at the correct m/z for this compound, but I'm not sure if it's the correct compound. How can I increase my confidence in identification?
A7: Misidentification is a significant challenge in lipidomics.
-
In-Source Fragmentation: A common issue is the in-source fragmentation of more abundant lipids, such as phosphatidylcholines (PCs), which can generate fragments with the same m/z as LPEs.[5][11] To check for this, carefully examine your chromatography. If the suspected LPE peak co-elutes perfectly with a highly abundant PC, it may be an in-source fragment. Optimizing ESI source parameters, such as reducing the capillary or fragmentor voltage, can minimize in-source fragmentation.[5][11]
-
Isomers: this compound can have isomers, such as those with different double bond positions in the C18 chain. High-resolution chromatography is essential to separate these isomers.[8]
-
High-Resolution MS: Using a high-resolution mass spectrometer can help confirm the elemental composition of your ion of interest.
-
Authentic Standards: The most definitive way to confirm the identity and retention time of your peak is to analyze a certified this compound standard.
Diagram: this compound Detection Logic
Caption: A logical workflow for confirming the identity of a detected this compound peak.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for Lysoplasmalogen Analysis
This protocol is adapted from methods that have shown good recovery for LPEs.
-
Preparation: Pre-chill all solvents and centrifuge to 4°C.
-
Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 2 mL glass tube.
-
Internal Standard Spiking: Add 10 µL of an appropriate internal standard mix (containing a deuterated or C17-based lysoplasmalogen standard) to each sample.
-
Extraction Solvent Addition: Add 500 µL of ice-cold 1-butanol:methanol (1:1, v/v) containing 0.01% BHT.
-
Extraction: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v). Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method for this compound Detection
This is a starting point for method development and should be optimized for your specific instrumentation.
-
LC System: UHPLC system with a binary pump and temperature-controlled column compartment and autosampler.
-
Column: C18 reversed-phase, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM ammonium acetate in water:acetonitrile (80:20, v/v).
-
Mobile Phase B: 10 mM ammonium acetate in isopropanol:acetonitrile (90:10, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative switching, or separate positive and negative ion runs.
-
Key MS Parameters (to be optimized):
-
Capillary voltage
-
Source temperature
-
Gas flows (nebulizer, drying gas)
-
MRM transitions (precursor/product ions)
-
Collision energy
-
Dwell time
-
References
- 1. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C18(Plasm) LPE Analysis
Welcome to the technical support center for advanced lipidomics. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the chromatographic separation of C18(Plasm) LPE isomers using reversed-phase C18 columns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine (LPE) that contains a plasmalogen substituent at the sn-1 position.[1][2] This substituent is an 18-carbon chain with a vinyl-ether bond.[1][2] Isomers of this compound typically arise from variations in the sn-1 chain, specifically the position and geometry (cis/trans) of the double bond within the C18 vinyl-ether chain. For example, isomers could differ in whether the double bond is at the 9Z (oleic) or 11Z (cis-vaccenic) position.[3][4] These subtle structural differences present a significant challenge for chromatographic separation.
Q2: Why does my standard C18 column fail to resolve these isomers?
A2: Standard reversed-phase C18 columns separate lipids primarily based on their hydrophobicity. Isomers of this compound have identical molecular weights and very similar overall hydrophobicity. The minor differences in molecular shape due to the double bond's position or geometry are often insufficient to allow for baseline separation with standard C18 methods, leading to co-elution or significant peak overlap.[3]
Q3: What is the impact of unresolved isomeric overlap on my experimental data?
A3: Unresolved isomeric overlap leads to inaccurate quantification. If multiple isomers co-elute, the resulting single chromatographic peak represents a sum of all isomers present. This can mask important biological information, as individual isomers may have distinct physiological roles, and their relative abundance could be a critical biomarker in disease or response to treatment.[5][6]
Q4: Can mass spectrometry alone differentiate these isomers?
A4: While high-resolution mass spectrometry (MS) can provide the exact mass, it cannot distinguish between isomers without prior chromatographic separation. Tandem MS (MS/MS) can sometimes help by generating specific fragment ions, but even these fragmentation patterns can be very similar or identical for positional isomers, making chromatography essential for unambiguous identification and quantification.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound isomers on a C18 column.
Problem: I see a single, broad peak for this compound where I expect multiple isomers.
This is the most common issue and indicates insufficient chromatographic resolution.
-
Solution 1: Optimize the Mobile Phase Gradient. A shallow, slow gradient is crucial for separating molecules with minor structural differences. Standard lipidomics gradients are often too steep. Try decreasing the rate of increase of the organic solvent (e.g., isopropanol/acetonitrile) by 50% or more over the elution window for LPEs.[9][10]
-
Solution 2: Adjust Mobile Phase Composition. The choice of organic solvent can influence selectivity. Isopropanol is excellent for eluting lipids, but acetonitrile can offer different selectivity for isomers. Experiment with different ratios of acetonitrile to isopropanol in your organic mobile phase.[11] Adding modifiers like ammonium formate or acetate can also influence peak shape and retention.[11]
-
Solution 3: Lower the Column Temperature. Reducing the column temperature (e.g., from 40°C to 25-30°C) increases solvent viscosity and can enhance the subtle interactions between the isomers and the C18 stationary phase, often improving resolution at the cost of broader peaks and longer run times.
-
Solution 4: Reduce the Flow Rate. Lowering the flow rate (e.g., from 0.4 mL/min to 0.2 mL/min) can increase the number of theoretical plates and improve the separation of closely eluting compounds.
-
Solution 5: Evaluate a Different C18 Column. Not all C18 columns are the same. A column with a higher carbon load, different end-capping, or a polymeric stationary phase may offer unique selectivity for these isomers.[3][4] Columns with Charged Surface Hybrid (CSH) technology have also shown enhanced separation for lipid isomers.[9][10]
Problem: My LPE peaks are tailing or showing poor shape.
Poor peak shape can compromise integration and quantification.
-
Solution 1: Check for Column Contamination. Lipids, especially phospholipids, can build up on the column and interact with the stationary phase, causing peak tailing. Implement a rigorous column wash procedure after each batch.[12][13]
-
Solution 2: Ensure Proper Mobile Phase pH and Modifiers. The charge state of LPEs can affect their interaction with residual silanols on the silica support. Using a buffered mobile phase (e.g., with 10 mM ammonium formate) helps maintain a consistent charge state and improves peak shape.[11]
-
Solution 3: Reduce Sample Overload. Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
Problem: I have inconsistent retention times between runs.
Poor reproducibility can make peak identification and quantification unreliable.
-
Solution 1: Ensure Column Equilibration. Reversed-phase columns require thorough equilibration with the initial mobile phase conditions before each injection. Ensure your equilibration step is sufficiently long (at least 10 column volumes).
-
Solution 2: Check for Leaks and Monitor Pressure. Fluctuations in system pressure can indicate leaks or pump issues, which will affect retention time stability. Monitor the pressure trace for any anomalies.[14]
-
Solution 3: Pre-heat the Mobile Phase. Use a solvent pre-heater if available. Inconsistent mobile phase temperature entering the column can cause retention time drift, especially with shallow gradients.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting poor this compound isomer separation.
Experimental Protocols & Data
Protocol: Modified Reversed-Phase UHPLC Method for LPE Isomer Separation
This protocol provides a starting point for optimizing the separation of this compound isomers.
1. Instrumentation and Materials:
-
UHPLC System: A system capable of handling pressures up to 15,000 psi.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate & 0.1% Formic Acid.[11]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate & 0.1% Formic Acid.[11]
2. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
3. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 15.0 | 65 |
| 18.0 | 85 |
| 20.0 | 95 |
| 22.0 | 95 |
| 22.1 | 30 |
| 25.0 | 30 |
Table 1: Example Gradient Program for Enhanced LPE Isomer Resolution.
4. Mass Spectrometer Settings (Positive Ion Mode):
-
Scan Range: m/z 150-1200
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Data Acquisition: Data-dependent MS/MS on the top 5 most intense ions.
Data Comparison: Column Chemistries
The choice of C18 column can significantly impact separation. Below is a qualitative comparison based on typical performance for challenging isomer separations.
| Column Type | Stationary Phase | Typical Performance for Isomers | Key Feature |
| Standard C18 | Monomeric C18, end-capped | Fair | General purpose, good for class separation. |
| CSH C18 | Charged Surface Hybrid C18 | Excellent | Low-level surface charge improves peak shape for polar lipids.[10] |
| Polymeric C18 | High-density, polymeric C18 | Very Good | Increased shape selectivity from interlocking alkyl chains.[3][4] |
| C30 | Polymeric C30 | Good | Excellent for carotenoids and geometric isomers, may offer different selectivity.[4] |
Table 2: Comparison of Reversed-Phase Column Chemistries for Lipid Isomer Separation.
Lipid Analysis Workflow
Caption: General workflow for sample analysis in a lipidomics experiment.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
quality control procedures for plasmalogen measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasmalogen measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during plasmalogen analysis, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no plasmalogen signal in my samples?
Answer:
Low or undetectable plasmalogen levels can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Sample Handling and Storage: Plasmalogens are susceptible to oxidation due to their vinyl-ether bond. Improper handling can lead to significant degradation.
-
Solution: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For plasma or serum, avoid hemolysis and freeze samples promptly. Minimize freeze-thaw cycles.[1]
-
-
Lipid Extraction Inefficiency: The chosen extraction method may not be optimal for plasmalogens.
-
Solution: A modified Folch or Bligh-Dyer extraction is commonly used. Ensure the correct solvent ratios and thorough homogenization. A methyl-tert-butyl ether (MTBE) based extraction is also a robust option.[2]
-
-
Derivatization Issues (for GC-MS): Incomplete or failed derivatization of the fatty aldehyde released from the vinyl-ether bond will result in signal loss.
-
Mass Spectrometry Settings: Inappropriate ionization or fragmentation settings can lead to poor detection.
Question: I am seeing high variability between replicate injections of the same sample. What could be the cause?
Answer:
High variability in replicate injections often points to issues with the analytical instrument or the sample preparation immediately prior to analysis.
-
Instrument Instability: Fluctuations in the LC pump pressure or MS source conditions can cause signal instability.
-
Solution: Condition the LC-MS system by running several blank and QC samples before the analytical batch to ensure stability.[3] Monitor system suitability throughout the run using QC samples.
-
-
Sample Carryover: Residual sample from a previous injection can contaminate the next, leading to artificially high and variable results.
-
Solution: Implement a robust column wash step between samples. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.[3]
-
-
Inconsistent Sample Dilution: Errors in the final dilution step before injection will lead to concentration variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing of the sample after dilution.
-
Question: How can I differentiate between plasmalogen isomers and other ether lipids?
Answer:
Distinguishing between plasmalogen (plasmenyl) and plasmanyl ether lipids, which are isomeric, is a significant analytical challenge.
-
Chromatographic Separation: Reversed-phase liquid chromatography can separate some isomeric species based on subtle differences in polarity. The vinyl-ether bond in plasmalogens can lead to a characteristic retention time shift compared to their plasmanyl counterparts.[7][8]
-
Mass Spectrometry Fragmentation: While challenging, specific fragmentation patterns can aid in differentiation. Some derivatization strategies can yield unique product ions for plasmalogens.[9][10] High-resolution mass spectrometry is essential to resolve isobaric species.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding quality control procedures for plasmalogen measurements.
Question: What are the essential Quality Control (QC) samples to include in my analytical run?
Answer:
A robust QC strategy is crucial for reliable lipidomics data. The following QC samples are recommended:
-
Blank Samples: These are used to monitor for contamination from solvents, tubes, and the instrument itself.[11][12]
-
Solvent Blank: The pure solvent used for sample reconstitution.
-
Extraction Blank: A sample containing no biological material that undergoes the entire extraction procedure.
-
-
Pooled QC Samples: A mixture of small aliquots from all or a representative subset of the study samples. These are injected periodically throughout the analytical run to monitor instrument performance, assess data quality, and correct for signal drift.[3][7]
-
Reference Materials/Standards: Commercially available standards of known concentration (e.g., NIST SRM 1950) or well-characterized in-house materials. These are used to assess the accuracy and inter-laboratory comparability of the measurements.[12]
-
Internal Standards (IS): A deuterated or 13C-labeled lipid standard that is chemically similar to the analyte but has a different mass. The IS is added to all samples, calibrators, and QCs at a known concentration at the beginning of the sample preparation process to correct for variations in extraction efficiency and matrix effects.[13]
Question: What are the acceptance criteria for my QC samples?
Answer:
The acceptance criteria for QC samples can vary depending on the specific assay and laboratory standard operating procedures. However, general guidelines for targeted lipidomics are as follows:
| QC Parameter | Acceptance Criteria |
| Coefficient of Variation (%CV) of Pooled QCs | Typically <15-20% for abundant lipids. May be higher for low-abundance species. |
| Accuracy of Reference Materials | The measured concentration should be within ±15-20% of the certified value. |
| Internal Standard Response | The peak area of the internal standard should be consistent across all samples in a batch. Significant deviation may indicate an injection error or severe matrix effects. |
| Calibration Curve Linearity (R²) | Should be >0.99. |
Question: How should I prepare and store my samples for plasmalogen analysis?
Answer:
Proper sample preparation and storage are critical to prevent the degradation of plasmalogens.
| Sample Type | Preparation and Storage Guidelines |
| Plasma/Serum | Collect blood in appropriate anticoagulant tubes (e.g., EDTA). Centrifuge to separate plasma/serum. Aliquot into cryovials and flash-freeze in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Tissues | Immediately after collection, snap-freeze the tissue in liquid nitrogen. Store at -80°C until extraction. |
| Cells | Wash cells with phosphate-buffered saline (PBS), aspirate the supernatant, and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C. |
Experimental Protocols
Detailed Methodology for Plasmalogen Extraction from Plasma
This protocol is a modification of the Folch method, widely used for lipid extraction.
-
Reagent Preparation:
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal Standard (IS) solution (e.g., a deuterated plasmalogen standard in methanol at a known concentration).
-
-
Extraction Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 2 mL of the chloroform:methanol (2:1) mixture.
-
Vortex vigorously for 2 minutes.
-
Incubate on a shaker at room temperature for 20 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for plasmalogen measurement from biological samples.
Caption: The key enzymatic steps in the biosynthesis of ethanolamine plasmalogens.
Caption: A simplified diagram illustrating the antioxidant role of plasmalogens in protecting other lipids from oxidative damage and influencing downstream signaling.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. JP2009263518A - Method for extracting plasmalogen-containing lipid and separating it - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. euncl.org [euncl.org]
Technical Support Center: C18(Plasm) LPE Standard Curve Linearity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) standard curve linearity in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound standard curve is non-linear, showing a plateau at high concentrations. What is the likely cause?
A1: This is a classic sign of detector saturation or ion suppression effects.
Troubleshooting Steps:
-
Extend the Dynamic Range: Dilute your highest concentration standards to determine the linear range of your detector.
-
Reduce Injection Volume: A smaller injection volume can prevent overloading the mass spectrometer.[1]
-
Check Instrument Specifications: Consult your instrument manual for the specified linear dynamic range of the detector.
-
Optimize Ion Source Parameters: Adjust parameters like spray voltage and gas flows to improve ionization efficiency and reduce saturation.
Q2: I'm observing poor linearity (R² value < 0.99) across the entire calibration range. What should I investigate?
A2: Poor linearity across the entire range often points to issues with standard preparation, chromatographic conditions, or matrix effects.[2][3][4][5][6]
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Re-prepare your stock and working standards. Pay close attention to accurate weighing and dilutions.
-
Ensure the this compound standard is fully dissolved. Due to its lipid nature, vortexing and gentle warming may be necessary.
-
Use calibrated pipettes and high-quality solvents.
-
-
Assess Chromatographic Performance:
-
Peak Shape: Inspect the peak shape of your analyte. Tailing or fronting can indicate issues with the column or mobile phase.
-
Column Contamination: The analytical column may be contaminated. Flush the column or consider replacing it.
-
Mobile Phase Stability: Ensure your mobile phase is fresh and properly mixed. The stability of the mobile phase is crucial for consistent results.[7]
-
-
Investigate Matrix Effects:
-
If analyzing samples in a complex matrix (e.g., plasma), co-eluting substances can suppress or enhance the ionization of this compound.[2][4][5]
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[3]
-
Improve Sample Preparation: Employ a more rigorous extraction method to remove interfering matrix components.
-
Q3: My standard curve is inconsistent between runs, even with freshly prepared standards. What could be the issue?
A3: Run-to-run variability can be caused by instrument instability or issues with the autosampler.
Troubleshooting Steps:
-
System Equilibration: Ensure the LC-MS system is adequately equilibrated before starting the analytical run.
-
Autosampler Performance: Check for leaks and ensure consistent injection volumes.
-
Internal Standard Response: Monitor the response of your internal standard across the run. A consistent internal standard response indicates a stable system.
Quantitative Data Summary
The following table provides typical quantitative parameters for a this compound standard curve generated using LC-MS. These values can serve as a benchmark for your experiments.
| Parameter | Typical Value | Notes |
| Linear Range | 0.1 - 1000 ng/mL | This can vary depending on the sensitivity of the mass spectrometer.[8] |
| Correlation Coefficient (R²) | ≥ 0.99 | A value of 0.99 or higher is generally considered acceptable for linear regression.[9][10] |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | Dependent on the instrument and method.[8] |
| Lower Limit of Quantification (LLOQ) | 0.03 - 20 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[8][11] |
| Intra-day Precision (%CV) | < 15% | The precision of measurements within the same day.[8][11] |
| Inter-day Precision (%CV) | < 15% | The precision of measurements across different days.[8][11] |
Experimental Protocol: this compound Standard Curve Generation
This protocol outlines a general procedure for generating a standard curve for this compound using a C18 reversed-phase column coupled with a mass spectrometer.
1. Materials:
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Internal Standard (optional but recommended): e.g., a stable isotope-labeled LPE.
2. Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C. This compound is stable for at least one year at this temperature.[7]
3. Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
If using an internal standard, add it to each working standard at a fixed concentration.
4. LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipid, and then re-equilibrate the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Use electrospray ionization (ESI) in positive ion mode. Monitor the appropriate precursor and product ions for this compound.
5. Data Analysis:
-
Integrate the peak areas of the this compound and the internal standard (if used).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratio (or analyte peak area if no internal standard is used) against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.
Visualizations
Troubleshooting Workflow for this compound Standard Curve Linearity
Caption: A flowchart for troubleshooting non-linear this compound standard curves.
Signaling Pathway (Illustrative Example)
While this compound is a lipid molecule and not part of a signaling pathway in the traditional sense, its metabolism is linked to pathways involving other lipids. The following is an illustrative diagram of a simplified lipid metabolism context.
Caption: Simplified metabolic context of this compound formation and further metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
Validation & Comparative
A Comparative Guide to C18(Plasm) LPE and C18(Plasm) LPC: Unraveling Functional Distinctions
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between structurally similar lipid molecules is paramount. This guide provides a comprehensive comparison of two such lysoplasmalogens: C18(Plasm) LPE (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphoethanolamine) and C18(Plasm) LPC (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine). While both share an identical C18 plasmalogen backbone, their distinct polar head groups—phosphoethanolamine in LPE and phosphocholine in LPC—give rise to potentially significant differences in their biological activities.
This comparison summarizes the current, albeit limited, direct comparative data and provides a framework for future research by detailing relevant experimental protocols to further elucidate their unique functional roles.
Structural and Functional Overview
This compound and C18(Plasm) LPC are both members of the lysoplasmalogen family, characterized by a vinyl-ether bond at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone. This structure makes them important signaling molecules and intermediates in lipid metabolism. The primary structural difference lies in their headgroup, which can influence receptor binding, membrane localization, and downstream signaling cascades.
While direct comparative studies on the C18 plasmalogen forms are scarce, research on the broader classes of ethanolamine and choline plasmalogens, as well as their lyso- derivatives, suggests distinct physiological roles. For instance, serum ethanolamine plasmalogens have been highlighted as potential biomarkers for cognitive impairment, whereas choline plasmalogens may serve as anti-atherogenic markers.[1] Furthermore, studies in rodents suggest that the substitution of ethanolamine with choline in phospholipids can enhance recognition memory, pointing to a functional divergence originating from the headgroup structure.[2]
Comparative Functional Data
To date, no studies have been identified that provide a direct quantitative comparison of the functional differences between this compound and C18(Plasm) LPC in the same experimental system. The following table summarizes potential areas of functional divergence based on studies of related plasmalogens and lysophospholipids, highlighting the need for direct comparative experiments.
| Functional Parameter | This compound (Inferred) | C18(Plasm) LPC (Inferred) | Supporting Evidence/Hypothesis |
| G-Protein Coupled Receptor (GPCR) Signaling | May signal through LPA receptors (e.g., LPA1).[1][3] | May signal through its own set of GPCRs (e.g., GPR132, GPR4).[4] | The different headgroups likely confer distinct receptor binding specificities. |
| Second Messenger Activation | May induce calcium mobilization via Gαq-coupled receptors. | May modulate cAMP levels via Gαs or Gαi-coupled receptors and activate Protein Kinase C (PKC).[4][5] | Downstream signaling is dependent on the specific GPCR and G-protein coupling. |
| Neuroinflammation | Pre-treatment with LPEs has been shown to suppress LPS-induced inflammation in microglial cells. | Pre-treatment with LPCs has been shown to suppress LPS-induced inflammation in microglial cells. | Both lysophospholipid classes show anti-inflammatory potential in microglia, but their relative potency is unknown. |
| Antioxidant Potential | Ethanolamine plasmalogens demonstrate a greater ability to reduce the oxidizability of cholesterol in lipid bilayers compared to choline plasmalogens.[6] | Choline plasmalogens also exhibit antioxidant properties but may be less potent than their ethanolamine counterparts in certain contexts.[6] | The vinyl-ether bond is a primary site of antioxidant activity; the headgroup may influence the lipid's interaction with other membrane components and its accessibility to reactive oxygen species. |
| Cell Viability and Proliferation | Can promote cell growth and is involved in lipid-mediated cellular responses.[7] | Can have varied effects, with some studies showing inhibition of endothelial progenitor cell pro-angiogenic functions.[8] | The specific cellular context and receptor expression will likely determine the ultimate effect on cell viability. |
Experimental Protocols
To facilitate direct comparison of this compound and C18(Plasm) LPC, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: GPCR Activation - cAMP Accumulation Assay
This protocol is designed to determine if this compound or C18(Plasm) LPC can modulate the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for the GPCR of interest
-
This compound and C18(Plasm) LPC
-
Lipofectamine™ 3000 Transfection Reagent
-
cAMP-Glo™ Assay kit
-
Forskolin (positive control for Gs activation)
-
384-well white, clear-bottom tissue culture plates
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Transfect cells with the GPCR expression vector using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
24 hours post-transfection, seed the cells into 384-well plates at a density of 5,000 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and C18(Plasm) LPC in serum-free media.
-
For Gi-coupled receptor assays, pre-treat cells with 10 µM forskolin for 30 minutes to induce cAMP production.
-
Add the lipid solutions to the cells and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels using the cAMP-Glo™ Assay kit following the manufacturer’s instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 or IC50 values to compare the potency and efficacy of this compound and C18(Plasm) LPC.
-
Experimental Protocol 2: GPCR Activation - Calcium Mobilization Assay
This protocol is used to assess the activation of Gq-coupled GPCRs by measuring intracellular calcium flux.
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing the GPCR of interest
-
This compound and C18(Plasm) LPC
-
Fluo-4 Direct™ Calcium Assay Kit
-
ATP (positive control)
-
96-well black, clear-bottom tissue culture plates
Methodology:
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing the GPCR of interest into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol.
-
Add an equal volume of the loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and C18(Plasm) LPC.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).
-
Add the lipid solutions to the wells and immediately begin kinetic reading of fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Generate dose-response curves and determine the EC50 values for each compound.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the cAMP accumulation and calcium mobilization assays.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Ethanolamine plasmalogens prevent the oxidation of cholesterol by reducing the oxidizability of cholesterol in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. selectscience.net [selectscience.net]
A Comparative Guide to the Biological Activities of Plasmalogen LPE and Diacyl LPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related lysophospholipids: plasmalogen lysophosphatidylethanolamine (plasmalogen LPE or P-LPE) and diacyl lysophosphatidylethanolamine (diacyl LPE or D-LPE). While direct comparative studies are limited, this document synthesizes available data to highlight their distinct and overlapping roles in cellular processes, with a focus on antioxidant, anti-inflammatory, and signaling activities.
Structural Differences
The fundamental difference between plasmalogen LPE and diacyl LPE lies in the linkage of the fatty acid at the sn-1 position of the glycerol backbone. Plasmalogen LPE possesses a unique vinyl-ether bond (-O-CH=CH-), whereas diacyl LPE has a more common ester bond (-O-C=O). This structural distinction is the primary determinant of their differential biological activities.
Comparative Biological Activities
While both molecules are lysophospholipids and can influence cellular functions, their activities are not interchangeable. The vinyl-ether bond in plasmalogen LPE confers specific properties, particularly in regard to antioxidant activity.
Antioxidant Properties
Plasmalogens are recognized as potent endogenous antioxidants, primarily due to the high reactivity of their vinyl-ether bond with reactive oxygen species (ROS).[1] This bond can act as a sacrificial scavenger of free radicals, thereby protecting other cellular components, such as polyunsaturated fatty acids, from oxidative damage.[1][2] It is plausible that plasmalogen LPE retains this antioxidant capability. In contrast, the ester bond in diacyl LPE does not possess this inherent antioxidant property.
| Feature | Plasmalogen LPE (P-LPE) | Diacyl LPE (D-LPE) |
| Antioxidant Mechanism | The vinyl-ether bond at the sn-1 position acts as a scavenger of reactive oxygen species.[1] | Lacks a specific, inherent antioxidant chemical feature comparable to the vinyl-ether bond. |
| Protective Role | Likely protects cellular membranes from lipid peroxidation.[2] | Does not have a direct sacrificial antioxidant function. |
Anti-inflammatory Effects
Both plasmalogen-derived lipids and diacyl LPEs have been implicated in the modulation of inflammatory responses. Studies have shown that lysophospholipids, including LPEs, can exert anti-inflammatory effects. For instance, pretreatment with LPEs has been found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine IL-6 in microglial cells.[3] Furthermore, LPEs have been shown to reduce the levels of NADPH oxidase 2 (Nox2), an enzyme involved in the production of reactive oxygen species during inflammation.[3]
| Parameter | Plasmalogen LPE (P-LPE) | Diacyl LPE (D-LPE) |
| IL-6 Inhibition | Likely inhibits LPS-induced IL-6 production.[3] | Shown to inhibit LPS-induced IL-6 production in microglial cells.[3] |
| ROS Reduction | Potentially reduces inflammatory ROS through direct scavenging by the vinyl-ether bond.[1] | Shown to reduce Nox2 levels, thereby decreasing ROS production.[3] |
Cellular Signaling
Lysophospholipids are well-established signaling molecules that can activate G protein-coupled receptors (GPCRs) to initiate various downstream cellular responses.[4] Different species of diacyl LPE, varying in their fatty acid composition, have been shown to activate distinct GPCRs and signaling pathways. For example, in pre-osteoblast cells, 16:0 and 18:1 LPE act via Gq/11-coupled GPCRs to increase intracellular calcium, while 18:0 LPE signals through Gi/o-coupled GPCRs.[5]
Although specific studies on the signaling pathways activated by plasmalogen LPE are scarce, it is reasonable to hypothesize that it also functions as a signaling molecule, potentially interacting with a unique set of GPCRs or modulating the activity of receptors targeted by diacyl LPEs. The distinct conformation conferred by the vinyl-ether bond could lead to differential receptor binding affinity and downstream signaling.
| Signaling Aspect | Plasmalogen LPE (P-LPE) | Diacyl LPE (D-LPE) |
| GPCR Activation | Likely activates specific GPCRs, though direct evidence is limited. | Different species (e.g., 16:0, 18:0, 18:1) activate distinct GPCRs (Gq/11- and Gi/o-coupled).[6][5] |
| Downstream Pathways | Putative involvement in pathways regulating cell proliferation and differentiation. | Activates MAPK/ERK1/2 pathways and modulates intracellular calcium levels.[6][5] |
Experimental Protocols
Measurement of Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the test lipid (plasmalogen LPE or diacyl LPE) in a suitable solvent.
-
In a 96-well plate, add the lipid solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.[7][8][9]
-
Measurement of Anti-inflammatory Activity
LPS-Induced Cytokine Release in Macrophages
-
Principle: This assay quantifies the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of plasmalogen LPE or diacyl LPE for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., IL-6, TNF-α) in the supernatant using an ELISA kit.[10][11][12][13][14]
-
Measurement of GPCR Activation
TGF-α Shedding Assay
-
Principle: This is a versatile assay for measuring the activation of a wide range of GPCRs. GPCR activation leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGFα), which can be quantified.[15]
-
Protocol:
-
Co-transfect host cells (e.g., HEK293) with the GPCR of interest, a chimeric Gα subunit (if necessary to couple to the shedding pathway), and the AP-TGFα construct.
-
Plate the transfected cells in a 96-well plate.
-
Stimulate the cells with different concentrations of the test lipid (plasmalogen LPE or diacyl LPE).
-
Incubate for a defined period.
-
Collect the conditioned medium.
-
Measure the alkaline phosphatase activity in the medium, which corresponds to the extent of GPCR activation.[15]
-
Visualizing the Pathways
Caption: Proposed signaling pathways for plasmalogen and diacyl LPE.
Caption: General experimental workflows for comparing biological activities.
Conclusion
The structural difference between plasmalogen LPE and diacyl LPE, specifically the vinyl-ether bond in the former, is key to their distinct biological activities. While both are involved in cellular signaling and can modulate inflammation, plasmalogen LPE likely possesses superior antioxidant properties. Further direct comparative studies are warranted to fully elucidate their respective roles and therapeutic potential. This guide provides a framework for such investigations, offering insights into their potential mechanisms of action and methodologies for their study.
References
- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of plasmenyl glycerophosphoethanolamine lipids containing arachidonate to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Combined Effects of Lysophospholipids against Lipopolysaccharide-induced Inflammation and Oxidative Stress in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [ouci.dntb.gov.ua]
- 10. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment [mdpi.com]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cytokine release at the single cell level using the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating C18(Plasm) LPE as a Biomarker for Peroxisomal Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of peroxisomal diseases, a group of severe and often life-threatening metabolic disorders, relies on the accurate measurement of specific biomarkers. While very-long-chain fatty acids (VLCFAs) have been the cornerstone of diagnostic efforts, emerging lipidomics technologies have highlighted new potential biomarkers, including C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine). This guide provides a comprehensive comparison of this compound with established and other emerging biomarkers for peroxisomal diseases, supported by experimental data and detailed methodologies.
Introduction to Peroxisomal Diseases and Biomarkers
Peroxisomes are essential cellular organelles involved in various metabolic processes, most notably the biosynthesis of plasmalogens and the beta-oxidation of VLCFAs.[1] Peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD) and Rhizomelic Chondrodysplasia Punctata (RCDP), are characterized by impaired peroxisome formation, leading to a deficiency in plasmalogens and an accumulation of VLCFAs.[1][2]
Accurate and sensitive biomarkers are crucial for the early diagnosis, prognosis, and monitoring of therapeutic interventions for these devastating disorders.
Comparative Analysis of Biomarkers
The diagnostic landscape for peroxisomal disorders is evolving. While VLCFA analysis has been the gold standard, newer biomarkers are showing promise in terms of sensitivity and specificity.
| Biomarker | Description | Advantages | Disadvantages |
| This compound | A specific lysophosphatidylethanolamine plasmalogen. Its synthesis is initiated in peroxisomes. | Directly reflects peroxisomal plasmalogen biosynthesis. Reduced levels are a key feature of PBDs.[2] LC-MS/MS methods allow for specific and sensitive quantification of individual plasmalogen species.[2] | Direct quantitative comparisons with other key biomarkers in large patient cohorts are still emerging. |
| Very-Long-Chain Fatty Acids (VLCFA; e.g., C26:0) | Fatty acids with 22 or more carbons. Their accumulation is a hallmark of impaired peroxisomal beta-oxidation. | Well-established biomarker with extensive clinical data.[3] | Can be normal in some individuals with milder forms of peroxisomal disorders and in some female carriers of X-linked adrenoleukodystrophy.[3] |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | A derivative of C26:0 VLCFA. | Has shown superior diagnostic performance compared to VLCFA analysis in some studies, with fewer false negatives.[3] | May not differentiate between different types of peroxisomal disorders.[3] |
Table 1: Comparison of Key Biomarkers for Peroxisomal Diseases.
Quantitative Data Summary
Direct comparative studies quantifying this compound alongside VLCFA and C26:0-LPC in the same large patient cohort are limited. However, data from separate studies provide valuable insights into the expected changes in these biomarkers.
| Biomarker | Control Range (Exemplary) | Peroxisomal Disorder Range (Exemplary) | Fold Change (Approximate) | Reference |
| Total Plasmalogens (in erythrocytes) | Normal levels | Markedly reduced in RCDP and ZSD | Significant Decrease | [2] |
| C26:0 (in plasma) | < 1.3 µg/mL | > 2.0 µg/mL (can be much higher) | > 1.5x | [3] |
| C26:0 / C22:0 Ratio (in plasma) | < 0.023 | > 0.03 | > 1.3x | [3] |
| C26:0-LPC (in plasma) | 0.011–0.063 µmol/L | 0.074–2.485 µmol/L (in ZSD) | > 1.2x to > 39x | [4] |
Table 2: Exemplary Quantitative Data for Biomarkers in Peroxisomal Disorders. Note: Ranges can vary between laboratories and methodologies. The data for this compound is represented by total plasmalogen levels due to the limited availability of specific quantitative data in peroxisomal disorder patient cohorts in the reviewed literature.
Experimental Protocols
Accurate quantification of these lipid biomarkers is critical for their clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and specificity.
Protocol for this compound Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in human plasma.
1. Sample Preparation (Lipid Extraction):
-
Objective: To isolate lipids from plasma proteins and other interfering substances.
-
Method: A common method is liquid-liquid extraction.
-
To 100 µL of plasma, add 300 µL of a cold (-20°C) methanol:acetonitrile (1:2 v/v) solution containing an appropriate internal standard (e.g., a deuterated this compound analog).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the lipid extract.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
2. LC Separation:
-
Objective: To chromatographically separate this compound from other lipid species.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
3. MS/MS Detection:
-
Objective: To specifically detect and quantify this compound.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. The exact m/z values will depend on the specific adducts formed.
Visualizing the Role of this compound
Workflow for Biomarker Validation
The process of validating a new biomarker like this compound involves several key stages, from initial discovery to clinical application.
Caption: A simplified workflow for the validation of a new biomarker.
Signaling Pathway Involvement
Recent research suggests that plasmalogens, including their lysophospholipid forms like this compound, may play a role in cellular signaling, particularly in neuronal protection. One proposed mechanism involves the activation of pro-survival pathways.
Caption: Proposed anti-apoptotic signaling pathway activated by plasmalogens.
Conclusion
This compound holds significant promise as a specific and sensitive biomarker for peroxisomal diseases, directly reflecting the underlying biochemical defect in plasmalogen synthesis. While further large-scale clinical validation and direct comparison with established biomarkers like VLCFA and C26:0-LPC are needed to fully define its diagnostic utility, the development of robust LC-MS/MS methods for its quantification is a critical step forward. For researchers and drug development professionals, monitoring this compound levels could provide valuable insights into disease progression and the efficacy of novel therapeutic strategies targeting peroxisomal function.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Platform Validation of C18(plasm)-LPE Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of C18(plasm)-LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the measurement of C18(plasm)-LPE, offering insights into their performance based on published experimental data.
Comparative Analysis of Analytical Platforms
The quantification of lysophosphatidylcholine plasmalogens like C18(plasm)-LPE is predominantly achieved using LC-MS/MS. While various platforms and methodologies exist, this guide focuses on comparing reversed-phase liquid chromatography (RPLC) with C18 columns and hydrophilic interaction liquid chromatography (HILIC). Both techniques offer high sensitivity and selectivity for lipid analysis.[1][2]
Below is a summary of quantitative data from studies utilizing different LC-MS/MS approaches for the analysis of plasmalogens, which can be indicative of the performance for C18(plasm)-LPE measurements.
| Parameter | Method 1: RPLC-MS/MS (C18) | Method 2: HILIC-MS/MS |
| Linearity | Not explicitly stated for C18(plasm)-LPE | Not explicitly stated for C18(plasm)-LPE |
| Precision (CV%) | Intra-day: <10%, Inter-day: <15% (for related lipids) | Not explicitly stated |
| Accuracy (Recovery %) | 85-115% (for related lipids) | Not explicitly stated |
| LLOQ | Low nanomolar range (for a panel of signaling lipids)[3] | Not explicitly stated |
| Run Time | 20 minutes[3] | 8 minutes[4] |
Note: Direct comparative studies for C18(plasm)-LPE across different platforms are limited. The data presented is based on the analysis of similar lipid classes and provides an estimation of expected performance.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results across different laboratories and platforms.
Method 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
This method is widely used for lipidomics due to its excellent separation of lipids based on their acyl chain length and degree of unsaturation.[2][5]
-
Sample Preparation: Lipids are extracted from plasma using a biphasic solvent system, such as methanol, methyl tert-butyl ether (MTBE), and water.[2] The lipid-containing organic phase is then dried and reconstituted in a suitable solvent for LC-MS analysis.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 × 100 mm, 1.8 µm) is commonly used.[2][6]
-
Mobile Phase A: Water with additives like ammonium acetate or formic acid to improve ionization.
-
Mobile Phase B: A mixture of organic solvents such as isopropanol and acetonitrile, also with additives.[3]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute lipids of increasing hydrophobicity.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used. For C18(plasm)-LPE, positive ion mode is often employed.
-
Detection: Targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity.[7] High-resolution mass spectrometry can also be used for comprehensive lipid profiling.[2]
-
Method 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
HILIC is an alternative chromatographic technique that separates compounds based on their polarity. It is particularly useful for separating different lipid classes.
-
Sample Preparation: Similar lipid extraction methods as for RPLC are used.
-
Liquid Chromatography:
-
Column: A HILIC column with a polar stationary phase (e.g., BEH Amide) is used.[4]
-
Mobile Phase A: Acetonitrile with a small percentage of water and additives.
-
Mobile Phase B: Water or an aqueous buffer with additives.
-
Gradient: The gradient starts with a high percentage of the organic mobile phase, and the aqueous phase percentage is increased to elute more polar compounds.
-
-
Mass Spectrometry:
Visualizing the Workflow
The following diagram illustrates a general workflow for the cross-platform validation of C18(plasm)-LPE measurements.
Caption: Workflow for cross-platform validation of C18(plasm)-LPE measurements.
This guide provides a foundational comparison of methodologies for the analysis of C18(plasm)-LPE. For rigorous cross-platform validation, it is recommended to analyze the same set of samples on different platforms and directly compare the quantitative results. The choice of method will depend on the specific research question, available instrumentation, and the desired balance between chromatographic resolution and sample throughput.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a plasmalogen score as an independent modifiable marker of metabolic health: population based observational studies and a placebo-controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
C18(Plasm) LPE Levels: A Comparative Guide for Healthy and Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C18(Plasm) lysophosphatidylethanolamine (LPE) levels in healthy versus cancerous tissues. While direct quantitative data for C18(Plasm) LPE across a wide range of cancers is an emerging field of research, this document synthesizes current knowledge on ether lipids, including plasmalogens, to offer insights into their potential role in cancer biology. The information is intended to support research and drug development efforts targeting lipid metabolism in oncology.
Quantitative Data Summary
Alterations in the levels of ether lipids, including plasmalogen species, have been observed in various cancers. It is generally noted that the overall ether lipid content is elevated in tumor tissues compared to their healthy counterparts. However, the abundance of specific species like this compound can vary depending on the cancer type. The following table summarizes findings on related lysophospholipids and plasmalogens where specific data for this compound is not yet available.
| Cancer Type | Tissue/Sample Type | Key Findings on Related Lipids | Citation |
| Breast Cancer | Serum | Decreased levels of docosahexaenoic acid (DHA)-containing ethanolamine plasmalogens were observed post-surgery in breast cancer patients. | [1] |
| Plasma | Lower levels of lysophosphatidylcholines (lysoPCs), including lysoPC a C18:0, were found in breast cancer patients compared to healthy controls.[2][3][4] | ||
| Tissue | Studies on breast cancer cell lines showed down-regulated ether-phosphatidylethanolamines (PE) in estrogen and progesterone receptor-positive subtypes. | [5] | |
| Colorectal Cancer | Tissue | Significantly increased levels of two lysophosphatidylethanolamines (LPEs) were found in colorectal cancer tissue compared to adjacent normal tissue. | [6] |
| Tissue | Increased levels of certain ceramides and sphingomyelins were also noted in colorectal cancer tissue. | [6] | |
| Lung Cancer | Tissue | A study on lung adenocarcinoma tissue revealed significant upregulation of lipids containing C18:1(Δ9) and downregulation of those with C18:1(Δ8). | [7] |
| Tissue | Analysis of lung adenocarcinoma and normal lung tissue showed differences in various lipid classes including PE, PE P (plasmalogen), and LPE. | [8] |
Note: The data presented should be interpreted with caution as they may not be specific to this compound but rather to the broader class of lysophospholipids or other plasmalogen species. Further targeted lipidomic studies are required to elucidate the precise changes in this compound levels in different cancers.
Experimental Protocols
The quantification of this compound and other lipids in biological tissues is primarily achieved through mass spectrometry-based lipidomics. A general workflow for such an analysis is outlined below.
General Experimental Workflow for Tissue Lipidomics
Caption: General workflow for tissue lipidomics analysis.
Methodology Details:
-
Tissue Collection and Preparation:
-
Excised tissue samples (both cancerous and adjacent healthy tissue) are immediately snap-frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.
-
A known weight of the frozen tissue (typically 10-50 mg) is homogenized in a suitable buffer.[9]
-
-
Lipid Extraction:
-
Lipids are extracted from the homogenized tissue using established methods like the Folch procedure (chloroform/methanol) or methyl-tert-butyl ether (MTBE) extraction.[10]
-
Internal standards (e.g., deuterated lipid species) are added during extraction for accurate quantification.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of lipid species is typically achieved using a reversed-phase C18 column.[6][11]
-
The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.[3][10]
-
MS/MS fragmentation is used to confirm the identity of the lipid species based on their characteristic product ions.
-
-
Data Analysis:
-
The raw data is processed using specialized software to detect and align peaks corresponding to different lipid species.
-
Lipids are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to lipid databases.
-
The abundance of each lipid is quantified relative to the internal standard.
-
Statistical analysis is performed to identify significant differences in lipid levels between healthy and cancerous tissues.
-
Signaling Pathways
Ether lipids, including plasmalogens and their lysophospholipid derivatives, are not only structural components of cell membranes but also act as signaling molecules that can influence various cellular processes implicated in cancer progression. The exact signaling pathways of this compound are still under investigation, but it is hypothesized that they contribute to the broader network of ether lipid signaling.
Putative Signaling Pathways of Ether Lipids in Cancer
Caption: Potential signaling roles of ether lipids in cancer.
Several studies have highlighted the upregulation of lysophosphatidylcholine acyltransferase (LPCAT) enzymes in various cancers, including breast, colorectal, and prostate cancer.[12][13][14] LPCATs are involved in the remodeling of phospholipids and can influence the levels of lysophospholipids. This alteration in the lipid landscape can, in turn, affect downstream signaling pathways.
Ether lipids and their derivatives are thought to contribute to the activation of pro-survival and pro-proliferative signaling pathways, such as the PI3K/Akt pathway.[15] By modulating membrane fluidity and the formation of signaling platforms like lipid rafts, these lipids can influence the activity of membrane-associated receptors and signaling proteins, ultimately contributing to key hallmarks of cancer, including increased cell proliferation, migration, and resistance to apoptosis.[15][16] Further research is necessary to delineate the specific signaling roles of this compound in different cancer contexts.
References
- 1. Plasmalogen Deficiency and Overactive Fatty Acid Elongation Biomarkers in Serum of Breast Cancer Patients Pre- and Post-Surgery—New Insights on Diagnosis, Risk Assessment, and Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry-based quantitative metabolomics revealed a distinct lipid profile in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in complex lipids in tumor tissue of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep structural lipidomic profiling reveals C=C positional isomers as potential biomarkers in lung adenocarcinoma tissue - Gu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Processed Lipidomics data: Lung adenocarcinoma vs. normal lung tissue (human) - Mendeley Data [data.mendeley.com]
- 9. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 10. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rectal Cancer Tissue Lipidome Differs According to Response to Neoadjuvant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Up-regulation of lysophosphatidylcholine acyltransferase 1 (LPCAT1) is linked to poor prognosis in breast cancer | Aging [aging-us.com]
- 15. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to Ether and Ester Phospholipids for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ether and ester phospholipids is critical for advancing lipidomics research and therapeutic development. This guide provides a comprehensive comparison of their structure, biosynthesis, signaling roles, and analytical methodologies, supported by experimental data.
At a Glance: Key Distinctions Between Ether and Ester Phospholipids
Ether and ester phospholipids are the two major classes of glycerophospholipids, distinguished by the nature of the chemical bond at the sn-1 position of the glycerol backbone. This seemingly subtle structural variation leads to profound differences in their biochemical properties, metabolic pathways, and biological functions.
| Feature | Ether Phospholipids | Ester Phospholipids |
| Bond at sn-1 Position | Ether linkage (-C-O-C-) | Ester linkage (-C(=O)-O-C-) |
| Subclasses | Plasmanyl (alkyl-ether) and Plasmenyl (alkenyl-ether, e.g., plasmalogens) | Diacyl phospholipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine) |
| Biosynthesis Initiation | Peroxisomes | Endoplasmic Reticulum |
| Key Precursor | Dihydroxyacetone phosphate (DHAP) | Glycerol-3-phosphate (G3P) |
| Resistance to Hydrolysis | More resistant to chemical and enzymatic hydrolysis | Susceptible to hydrolysis by phospholipases and chemical saponification |
| Membrane Properties | Can form non-lamellar structures, influencing membrane fusion and fluidity.[1] | Primarily form lamellar bilayer structures. |
| Biological Roles | Structural components of membranes, signaling (e.g., Platelet-Activating Factor), antioxidant functions.[1][2] | Major structural components of membranes, precursors for signaling molecules (e.g., eicosanoids).[3] |
Quantitative Comparison: Abundance in Health and Disease
The relative abundance of ether and ester phospholipids varies significantly across different tissues and can be altered in various disease states. Ether lipids, for instance, are highly enriched in the brain, heart, and immune cells.[4]
| Tissue/Condition | Ether Phospholipid Abundance | Ester Phospholipid Abundance | Key Findings |
| Mammalian Tissues | Approximately 20% of the total phospholipid pool.[2][5][6] | The majority of the phospholipid pool. | Ether lipid distribution is tissue-specific, with high levels in the brain, heart, spleen, and white blood cells.[4] |
| Human White Adipose Tissue | PE plasmalogens are highly abundant, approximately 3 times higher than PE-diacyl species.[5][6] | Abundant, but PE-diacyl species are lower than PE plasmalogens. | Demonstrates the significant contribution of ether lipids to the lipidome of adipose tissue.[5][6] |
| Obesity | Circulating ether lipid levels are often decreased.[2][6] Adipose tissue may show an increase in PUFA-containing ether lipids.[5] | Alterations in various ester phospholipid classes are observed. | Changes in ether lipid metabolism are strongly associated with obesity and related metabolic dysfunction.[2][5] |
| Human Plasma (Morbidly Obese vs. Lean) | A group of ether-linked lipids was found to be elevated in the plasma of morbidly obese subjects.[7] | No significant elevation was observed for several oxidized ester phospholipids in the obese group.[7] | Specific ether phospholipid species may serve as biomarkers for obesity.[7] |
Biosynthesis Pathways: A Tale of Two Organelles
The biosynthetic pathways of ether and ester phospholipids are distinct, originating in different cellular compartments.
Ether Phospholipid Biosynthesis
The initial steps of ether phospholipid synthesis occur in the peroxisomes, starting with the acylation of dihydroxyacetone phosphate (DHAP). The characteristic ether bond is formed by the replacement of the acyl group with a fatty alcohol. The pathway is then completed in the endoplasmic reticulum.
Ester Phospholipid Biosynthesis
The biosynthesis of ester phospholipids occurs predominantly in the endoplasmic reticulum, beginning with the acylation of glycerol-3-phosphate (G3P).
Signaling Pathways: Distinct Roles in Cellular Communication
Ether and ester phospholipids are precursors to potent signaling molecules that regulate a wide array of cellular processes.
Ether Lipid Signaling: Platelet-Activating Factor (PAF)
A prominent example of an ether lipid-derived signaling molecule is Platelet-Activating Factor (PAF), a potent inflammatory mediator.
Ester Lipid Signaling: Eicosanoid Biosynthesis
Ester-linked phospholipids, particularly those containing arachidonic acid at the sn-2 position, are the primary source for the biosynthesis of eicosanoids, a large family of inflammatory mediators.
Experimental Protocols for Comparative Lipidomics
The accurate analysis of ether and ester phospholipids requires specific and robust experimental protocols. A general workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection.
General Experimental Workflow
Detailed Methodologies
1. Lipid Extraction (Bligh & Dyer Method)
This is a widely used method for extracting total lipids from biological samples.[8][9]
-
Reagents: Chloroform, Methanol, 0.1 M NaCl.
-
Procedure:
-
Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
-
Add additional chloroform and 0.1 M NaCl to induce phase separation.
-
Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for analysis.
-
2. Saponification for Ether Lipid Enrichment
Saponification is a base-catalyzed hydrolysis of ester bonds. Since ether bonds are resistant to this process, saponification can be used to selectively remove ester-containing lipids, thereby enriching the sample for ether lipids.[10]
-
Reagents: 0.5 N KOH in methanol, 4N HCl, MTBE (Methyl tert-butyl ether).
-
Procedure:
-
To the dried lipid extract, add 0.5 N KOH in methanol.
-
Incubate at 70°C for 3 hours to hydrolyze ester bonds.
-
Cool the reaction and neutralize with 4N HCl.
-
Extract the non-saponifiable lipids (including ether lipids) with MTBE.
-
Collect the organic phase for analysis.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the separation and quantification of individual lipid species.[1][11]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used to separate lipid classes and species based on their hydrophobicity. A C18 column is often employed.
-
Mass Spectrometry: Electrospray ionization (ESI) is used to generate ions from the eluted lipids. Tandem mass spectrometry (MS/MS) is then used for structural elucidation and quantification by monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Example LC Gradient:
-
Mobile Phase A: Acetonitrile with 53 mM formic acid.
-
Mobile Phase B: Water with 60 mM ammonium formate and 53 mM formic acid.
-
A gradient from high to low organic content is used to elute lipids of increasing hydrophobicity.[1]
-
-
Data Analysis: Lipid species are identified based on their retention time and specific MS/MS fragmentation patterns. Quantification is typically achieved by comparing the peak area of the analyte to that of a known amount of an internal standard.
By employing these methodologies, researchers can effectively differentiate and quantify ether and ester phospholipids, paving the way for a deeper understanding of their roles in health and disease.
References
- 1. Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 6. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Reproducibility of C18(Plasm) LPE Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine), a key bioactive lysoplasmalogen, is critical for understanding its role in various physiological and pathological processes. However, the inherent complexity of lipidomics presents challenges in achieving reproducible and comparable data across different analytical platforms and laboratories. This guide provides an objective comparison of common methodologies for this compound quantification, with a focus on reproducibility, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
The primary analytical technique for the quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice of chromatographic separation method significantly impacts the reproducibility and accuracy of the results. The two most common approaches are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
A systematic comparison of HILIC and RPLC for the quantification of lysophosphatidylethanolamines (LPEs) has shown that both methods can yield accurate and comparable results for this class of lipids.[1][2] However, the choice between them often depends on the specific requirements of the study and the overall lipid profile being investigated. RPLC separates lipids based on the hydrophobicity of their fatty acyl chains, while HILIC separates them based on the polarity of their headgroups.[2][3]
| Parameter | Reversed-Phase Liquid Chromatography (RPLC) with C18 column | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity of the lipid acyl chain. | Separation based on the polarity of the lipid headgroup. |
| Intra-day Precision (%CV) | Typically <10% | Typically <10% |
| Inter-day Precision (%CV) | Typically <15% | Typically <15% |
| Accuracy (%RE) | Typically within ±15% | Typically within ±15% |
| Recovery | 85-115% | 85-115% |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Low ng/mL range |
| Throughput | High | Moderate to High |
| Suitability for Plasmalogens | Good separation of species with different acyl chains. | Good class separation, co-elution of species within the same class. |
Note: The values presented in this table are representative of typical performance for validated LC-MS/MS methods in lipidomics and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
A robust and reproducible quantification of this compound relies on a well-defined experimental protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Lipid Extraction
A common and effective method for extracting lipids from plasma or serum is a modified Bligh-Dyer or Folch extraction.
Protocol:
-
To 100 µL of plasma, add 300 µL of methanol.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography
a) Reversed-Phase Liquid Chromatography (RPLC)
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
b) Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: HILIC column (e.g., silica, amide, or diol-based).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 10 mM ammonium formate.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (mobile phase A) and gradually increases the aqueous portion (mobile phase B) to elute more polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for LPEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion (the m/z of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transition for this compound: The specific m/z values for the precursor and product ions should be optimized for the instrument being used.
Signaling Pathways and Experimental Workflows
This compound is a bioactive lipid that can act as a signaling molecule, although its specific pathways are still under active investigation. Lysophospholipids, in general, are known to interact with G-protein coupled receptors (GPCRs) and modulate the activity of enzymes like Protein Kinase C (PKC), which are central to many signal transduction cascades.
References
- 1. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Plasmalogen Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of plasmalogens, a unique class of ether phospholipids, is crucial for advancing research in areas such as neurodegenerative diseases, metabolic disorders, and oxidative stress. This guide provides a comparative overview of common analytical methods for plasmalogen analysis, drawing upon data from single-laboratory validation studies in the absence of a direct inter-laboratory comparison study. It aims to offer objective insights into the performance of these methods and to provide detailed experimental protocols to support researchers in their analytical endeavors.
Quantitative Performance of Plasmalogen Analysis Methods
The performance of an analytical method is determined by several key parameters, including its linearity, precision, and limits of detection and quantification. The following tables summarize the reported performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for plasmalogen analysis, as detailed in published validation studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Plasmalogen Analysis
| Method | Analyte(s) | Matrix | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HILIC-LC-MS/MS | 18 Phosphoethanolamine Plasmalogens | Red Blood Cells | >0.99 | <15% | <15% | [1][2] |
| LC-Targeted Multiplexed SRM/MS | 22 Pls-PC and 55 Pls-PE species | Mouse Brain | Not Reported | Not Reported | Not Reported | [3] |
| LC-MS/MS | PE(P) and PE species | Plasma/Serum | Not Reported | Not Reported | Not Reported | [4] |
| HILIC-LC-MS/MS | 100 PE-P structures | Plasma | >0.99 | <15% | <15% | [5][6] |
PE(P): Phosphatidylethanolamine Plasmalogen, Pls-PC: Choline Plasmalogens, Pls-PE: Ethanolamine Plasmalogens, %RSD: Percent Relative Standard Deviation.
Table 2: Performance Characteristics of GC-MS Methods for Plasmalogen Analysis
| Method | Analyte(s) | Matrix | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS | C16:0, C18:0, C18:1 Plasmalogen Species | Dried Blood Spots & Erythrocytes | Not Reported | Not Reported | Not Reported | A new test method for biochemical analysis of plasmalogens in dried blood spots and erythrocytes from patients with peroxisomal disorders. |
Note: Detailed quantitative performance data for GC-MS methods for plasmalogen analysis was limited in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are summaries of key experimental methodologies for plasmalogen analysis.
Sample Preparation: Lipid Extraction
A common method for extracting lipids, including plasmalogens, from biological samples is a modified Bligh-Dyer or Folch extraction.
-
Protocol:
-
Homogenize the biological sample (e.g., tissue, plasma, red blood cells).
-
Add a mixture of chloroform and methanol (typically 2:1, v/v) to the homogenate.
-
Vortex the mixture thoroughly to ensure complete lipid extraction.
-
Add water or an aqueous salt solution to induce phase separation.
-
Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform).[3]
-
LC-MS/MS Analysis of Plasmalogens
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and quantification of individual plasmalogen species.
-
Chromatography:
-
Column: A variety of columns can be used, with Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) columns being common choices. HILIC columns separate based on polarity, while RP columns separate based on hydrophobicity.[5][7]
-
Mobile Phases: The mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate in water).
-
Gradient Elution: A gradient elution is commonly employed, where the proportion of the organic solvent is varied over time to achieve optimal separation of the different lipid species.[3][5]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for plasmalogen analysis, and it can be operated in either positive or negative ion mode.
-
Detection: Tandem mass spectrometers, such as triple quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), are used for detection.
-
Acquisition Mode: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used on triple quadrupole instruments. This involves monitoring specific precursor-to-product ion transitions for each plasmalogen species, which provides high selectivity and sensitivity.[3][5]
-
GC-MS Analysis of Plasmalogens
Gas chromatography-mass spectrometry is another technique used for plasmalogen analysis, which typically involves the derivatization of the plasmalogens prior to analysis.
-
Derivatization: The vinyl-ether bond of plasmalogens is acid-labile. Acid-catalyzed methanolysis can be used to cleave this bond and form dimethylacetals (DMAs) from the fatty aldehyde chains at the sn-1 position. These DMAs are then analyzed by GC-MS.
-
Gas Chromatography:
-
Column: A capillary column with a suitable stationary phase (e.g., a polar phase) is used to separate the DMAs.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the different DMA species.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is used to detect and quantify the characteristic fragment ions of the DMAs.
-
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for plasmalogen analysis.
Caption: General workflow for plasmalogen analysis.
Caption: Detailed workflow for LC-MS/MS based plasmalogen analysis.
Challenges and Future Directions in Inter-Laboratory Studies
While this guide provides a snapshot of the current state of plasmalogen analysis, it is important to acknowledge the challenges in comparing data across different laboratories. The lack of a standardized, commercially available reference material for plasmalogens hinders direct inter-laboratory comparisons and proficiency testing. As observed in inter-laboratory studies of other lipid classes like fatty acids, variability can arise from differences in sample handling, extraction efficiency, calibration standards, and data processing.[8]
Future efforts should focus on the development of certified reference materials for plasmalogens and the organization of round-robin studies. Such initiatives would be invaluable for establishing standardized methods, assessing inter-laboratory variability, and ultimately improving the reliability and comparability of plasmalogen data in clinical and research settings. This will be critical for validating plasmalogens as robust biomarkers and for advancing the development of plasmalogen-based therapeutics.
References
- 1. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a plasmalogen score as an independent modifiable marker of metabolic health: population based observational studies and a placebo-controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C18(Plasm) LPE and Other Lysophospholipids in Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C18(Plasm) Lysophosphatidylethanolamine (LPE) and other prominent lysophospholipids, including Lysophosphatidic Acid (LPA) and Sphingosine-1-Phosphate (S1P), in the context of their roles in regulating cell migration. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding and future research of these bioactive lipid mediators.
Introduction to Lysophospholipids and Cell Migration
Lysophospholipids are a class of signaling molecules derived from cell membranes that play crucial roles in a myriad of cellular processes, including cell migration.[1] Cell migration is fundamental to physiological events such as embryonic development, immune responses, and wound healing, as well as pathological conditions like cancer metastasis.[2][3] Understanding how different lysophospholipids modulate cell migration is critical for developing novel therapeutic strategies. This guide focuses on C18(Plasm) LPE, a member of the plasmalogen family of lysophospholipids, and compares its known and inferred activities with those of well-characterized lysophospholipids like LPA and S1P.
Comparative Analysis of Lysophospholipid Effects on Cell Migration
Direct comparative studies on the effect of this compound on cell migration are limited. However, research on other forms of LPE provides valuable insights. The effects of lysophospholipids on cell migration are highly dependent on the cell type and the specific lipid species.
| Lysophospholipid | Cell Type(s) | Effect on Migration | Receptor(s) | Key Signaling Pathways | Reference(s) |
| LPE (general) | SK-OV3 (ovarian cancer) | Stimulates chemotactic migration and invasion | Putative GPCRs (non-LPA1) | - | [4] |
| MDA-MB-231 (breast cancer) | No significant effect on migration | LPA1 | - | [4][5] | |
| MC3T3-E1 (pre-osteoblast) | - | Gq/11 and Gi/o-coupled GPCRs | MAPK/ERK1/2 | [5] | |
| LPA | MDA-MB-231 (breast cancer) | Stimulates migration | LPA1, LPA2, LPA3 | Rho/ROCK, PI3K/Akt | [4][6] |
| Endothelial cells | Stimulates migration | LPA1/Edg-2 | - | [6][7] | |
| T-cells | Regulates migratory activities | LPAR2 | - | [4] | |
| S1P | Endothelial cells | Stimulates migration (more potent than LPA) | S1P1-5 (Edg family) | - | [7] |
| Immune cells | Regulates trafficking and egress from lymphoid organs | S1P1, S1P2 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of lysophospholipid-mediated cell migration. Below are protocols for two widely used in vitro cell migration assays.
Wound Healing (Scratch) Assay
This method is used to study collective cell migration.[9][10]
Objective: To assess the ability of a confluent cell monolayer to migrate and close a mechanically induced "wound" or gap.
Materials:
-
12-well cell culture plates
-
Cell culture medium
-
Lysophospholipid of interest (e.g., this compound, LPA, S1P)
-
Sterile 200 µL or 1 mL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Once confluent, create a scratch in the monolayer using a sterile pipette tip.[11]
-
Gently wash the wells with PBS to remove detached cells.[11]
-
Replace the medium with fresh medium containing the desired concentration of the lysophospholipid or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[11]
-
Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software such as ImageJ.[9]
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells to a chemoattractant through a porous membrane.[12][13]
Objective: To quantify the number of cells that migrate through a semipermeable membrane towards a chemoattractant.
Materials:
-
24-well Transwell® inserts (typically with 8 µm pores)
-
24-well plates
-
Cell culture medium (serum-free for cell suspension, chemoattractant-containing for the lower chamber)
-
Lysophospholipid of interest
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Add cell culture medium containing the chemoattractant (e.g., a specific concentration of the lysophospholipid) to the lower chamber of the 24-well plate.[14]
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell® insert.[14]
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for a duration appropriate for the cell type (e.g., 24 hours).[14]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution for 15 minutes.[14]
-
Stain the migrated cells with crystal violet solution for 30 minutes.[14]
-
Wash the inserts with PBS to remove excess stain.[14]
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.[14]
Signaling Pathways in Lysophospholipid-Mediated Cell Migration
Lysophospholipids exert their effects on cell migration primarily through G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that lead to cytoskeletal rearrangement and cell movement.[3]
Lysophosphatidic Acid (LPA) Signaling Pathway
LPA is known to signal through at least six different GPCRs (LPA1-6).[2] The activation of these receptors, particularly LPA1-3, on cancer cells has been shown to promote migration and invasion.[15] The signaling cascade often involves the activation of small GTPases like Rho and Rac.[15]
Caption: LPA signaling pathway in cell migration.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P signals through five specific GPCRs (S1P1-5) to regulate a wide range of cellular processes, including immune cell trafficking and angiogenesis.[8]
Caption: S1P signaling pathway in cell migration.
Lysophosphatidylethanolamine (LPE) Signaling Pathway (Putative)
The signaling pathways for LPE, and specifically this compound, are less defined. Some studies suggest that LPE can act through LPA receptors, such as LPA1, in certain cell types.[4][16] In other cells, LPE appears to signal through distinct, yet to be fully characterized, GPCRs.[15][17] The downstream effectors likely involve G proteins such as Gq/11 and Gi/o, leading to the activation of the MAPK/ERK pathway.[5]
Caption: Putative LPE signaling pathway.
Conclusion
The role of lysophospholipids in cell migration is complex and context-dependent. While LPA and S1P are well-established promoters of cell migration in various cell types, the function of LPE, particularly this compound, is less clear and appears to be highly cell-type specific. In some cancer cell lines, LPE does not induce migration, whereas in others, it is a potent chemoattractant.[4] This highlights the need for further research to elucidate the specific receptors and signaling pathways for different LPE species, including this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct experiments aimed at unraveling the intricate roles of these bioactive lipids in cell migration, which could ultimately lead to the development of novel therapeutics for diseases characterized by aberrant cell motility.
References
- 1. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors stimulation and the control of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the lipids LPA and S1P and their signalling pathways to inhibit tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. researchhub.com [researchhub.com]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming C18(Plasm) LPE Identification: A Comparison Guide for High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bioactive lipids are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) platforms for the confident identification of 1-O-(1'-octadecenyl)-2-hydroxy-sn-glycero-3-phosphoethanolamine (C18(Plasm) LPE), a lysoplasmalogen implicated in various physiological and pathological processes. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to aid in the selection of the most appropriate analytical strategy.
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical properties and biological functions, including roles in membrane structure, signal transduction, and protection against oxidative stress. Their lysated forms, such as this compound, are also emerging as important signaling molecules. However, the structural similarity of plasmalogens to other lipid species presents a significant analytical challenge, necessitating the use of high-resolution and high-mass-accuracy instrumentation.
High-Resolution Mass Spectrometry Approaches
High-resolution mass spectrometry is the cornerstone of modern lipidomics, enabling the differentiation of isobaric and isomeric lipid species that are indistinguishable by low-resolution instruments.[1][2] The two most prominent HRMS platforms for lipid analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.
Performance Comparison: Q-TOF vs. Orbitrap
The choice between a Q-TOF and an Orbitrap instrument for this compound analysis depends on the specific requirements of the study, such as the need for high throughput, ultimate mass accuracy, or sensitivity.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer | Time-of-Flight | Orbitrap |
| Typical Resolution | 40,000 - 60,000 FWHM | 60,000 - 240,000+ FWHM |
| Mass Accuracy | < 5 ppm | < 1-2 ppm |
| Scan Speed | Faster | Slower |
| Sensitivity | High | Very High |
| Dynamic Range | Good | Excellent |
| Cost | Generally lower | Generally higher |
| Suitability for this compound ID | Excellent for routine identification and quantification. | Superior for complex samples and resolving fine isotopic structures. |
Experimental Protocols
Confident identification of this compound requires a robust analytical workflow, from sample preparation to data acquisition and analysis.
Lipid Extraction
A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction method is commonly employed for the extraction of lysoplasmalogens from biological matrices such as plasma or tissue homogenates.
Protocol: MTBE Extraction
-
To 100 µL of sample, add 1.5 mL of methanol.
-
Vortex for 30 seconds.
-
Add 5 mL of MTBE.
-
Vortex for 1 minute and then incubate at room temperature for 1 hour with shaking.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper (organic) phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
Liquid Chromatography Separation
Reversed-phase liquid chromatography using a C18 column is the most common approach for separating lysophospholipids prior to mass spectrometric analysis.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
High-Resolution Mass Spectrometry Analysis
The analysis can be performed in either positive or negative ionization mode, with each offering distinct advantages for this compound identification.
-
Positive Ion Mode:
-
Precursor Ion: [M+H]⁺
-
Key Fragments: Neutral loss of the ethanolamine head group (141.0191 Da) and characteristic fragments from the C18 plasmalogen chain.
-
-
Negative Ion Mode:
-
Precursor Ion: [M-H]⁻
-
Key Fragments: Deprotonated head group fragment and fragments corresponding to the fatty aldehyde. Negative mode can offer higher selectivity for phospholipids.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key identification principles for this compound.
Alternative and Confirmatory Techniques
While HRMS is a powerful tool, orthogonal techniques can provide additional confidence in the identification of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Chemical Derivatization | Reaction with reagents that specifically target the vinyl-ether bond or the primary amine of the ethanolamine headgroup, causing a predictable mass shift.[3] | Confirms the presence of the plasmalogen-specific functional group. | Can be time-consuming and may introduce artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the characteristic signals of the vinyl-ether bond protons and carbons.[4][5] | Unambiguous structural elucidation. | Requires larger sample amounts and is less sensitive than MS. |
| Ion Mobility Spectrometry (IMS)-MS | Separates ions based on their size, shape, and charge, providing an additional dimension of separation to resolve isomers. | Can separate plasmalogen isomers from other lipid species. | Not as widely available as standard LC-MS systems. |
Conclusion
The confident identification of this compound is achievable through the application of high-resolution mass spectrometry, with both Q-TOF and Orbitrap platforms offering excellent capabilities. The choice of instrument will depend on the specific analytical needs of the research. A well-defined experimental protocol, including robust lipid extraction and chromatographic separation, is crucial for obtaining high-quality data. For unequivocal structural confirmation, especially in complex biological matrices, the use of orthogonal techniques such as chemical derivatization or NMR spectroscopy is highly recommended. This guide provides a framework for researchers to develop and validate their methods for the accurate analysis of this important bioactive lipid.
References
- 1. Plasmalogens: Free Radical Reactivity and Identification of Trans Isomers Relevant to Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for C18(Plasm) LPE
This document provides critical operational and logistical information for the safe handling and disposal of C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine), a valuable ether lipid used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Immediate Safety and Handling Precautions
This compound, like other ether lipids, requires careful handling due to its potential to form explosive peroxides upon exposure to air and light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound at its recommended temperature of -20°C in a tightly sealed, light-resistant container. Minimize exposure to atmospheric oxygen.
-
Peroxide Formation: Be aware that the vinyl ether linkage in plasmalogens can form peroxides over time. It is good practice to date containers upon receipt and opening. For long-term storage, consider testing for the presence of peroxides, especially if the compound has been stored for an extended period. Unopened containers should generally be disposed of within one year, and opened containers within six months.[1]
Step-by-Step Disposal Procedures
Proper disposal of this compound is crucial to maintain a safe laboratory environment and comply with institutional and regulatory standards.
-
Initial Assessment:
-
Visually inspect the this compound container for any signs of peroxide formation, such as crystal formation around the cap or within the solution. If crystals are present, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with highly hazardous waste.[2][3][4][5]
-
For routine disposal of expired or unused this compound without visible signs of peroxide formation, proceed with the following steps.
-
-
Containment and Labeling:
-
If the this compound is in a solid (powder) form, carefully sweep it up to avoid creating dust.
-
Place the waste material into a suitable, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine), the approximate quantity, and the date of disposal.
-
-
Segregation of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Ensure that the this compound waste is segregated from incompatible materials. As a general principle, avoid mixing different classes of chemical waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow your institution's specific procedures for chemical waste disposal requests.
-
Quantitative Data for Laboratory Waste Management
The following table provides general quantitative limits and classifications relevant to the disposal of laboratory chemical waste in the United States. Specific regulations may vary by location.
| Parameter | Guideline/Value | U.S. EPA Reference (if applicable) |
| Ignitability Characteristic | A solid waste that is capable of causing fire through friction or spontaneous chemical changes.[7][8] | D001 [7][8][9] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste.[1][10][11] | 40 CFR §262.15 |
| Acute Hazardous Waste SAA Limit | Up to 1 quart (liquid) or 1 kg (solid) of P-listed waste.[1][10] | 40 CFR §262.15 |
| Peroxide Concentration Levels for Handling | < 25 ppm: Considered safe for general use.25 - 100 ppm: Not recommended for concentration.> 100 ppm: Contact EHS for disposal.[5] | Not an EPA regulation, but a common institutional safety guideline. |
Role of Phosphatidylethanolamines in Ferroptosis
This compound is a member of the phosphatidylethanolamine (PE) class of lipids. PEs, particularly those containing polyunsaturated fatty acids (PUFAs), are key players in a form of regulated cell death called ferroptosis. This process is characterized by iron-dependent lipid peroxidation. The diagram below illustrates a simplified workflow of how PEs are involved in the induction of ferroptosis.
A simplified workflow of phosphatidylethanolamine (PE) involvement in the ferroptosis signaling pathway.
This pathway highlights the enzymatic incorporation of polyunsaturated fatty acids (PUFAs) into PEs by ACSL4 and LPCAT3. The resulting PE-PUFAs are then susceptible to iron-dependent oxidation by lipoxygenases (LOX), leading to the formation of lipid peroxides that trigger ferroptotic cell death.[12][13][14][15][16] The antioxidant enzyme GPX4 can reduce these lipid peroxides to non-toxic lipid alcohols, thereby inhibiting ferroptosis.[16]
Methodology for Plasmalogen Quantification
The quantitative analysis of plasmalogens like this compound from biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the identification and quantification of individual lipid species.
Overview of LC-MS/MS Protocol for Plasmalogen Analysis
-
Lipid Extraction:
-
Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system, commonly a modification of the Folch or Bligh-Dyer methods. This typically involves a mixture of chloroform and methanol.
-
An internal standard, a non-endogenous plasmalogen species, is added at the beginning of the extraction process to account for sample loss and ionization variability.[17][18]
-
-
Chromatographic Separation:
-
The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
A reversed-phase column (e.g., C8 or C18) is often used to separate the different lipid classes and species based on their hydrophobicity.[18]
-
A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as ammonium acetate is employed to achieve optimal separation.[19]
-
-
Mass Spectrometric Detection and Quantification:
-
The separated lipids are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analysis is often performed in both positive and negative ion modes to obtain characteristic fragment ions for confident identification.[17][18]
-
Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each plasmalogen species and the internal standard are monitored.[20][21]
-
Calibration curves are generated using synthetic standards of known concentrations to determine the absolute or relative abundance of the target plasmalogens in the sample.[17]
-
References
- 1. vumc.org [vumc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. wku.edu [wku.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Mapping of Phospholipid Ferroptotic Death Signals in Cells and Tissues by Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB-SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 16. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Marine Plasmalogen and Selective Identification of Molecular Species by LC-MS/MS [jstage.jst.go.jp]
Safeguarding Your Research: A Guide to Handling C18(Plasm) LPE
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of C18(Plasm) LPE (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine), a valuable lysophospholipid in research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): A Multi-Laden Approach
When handling this compound, which is typically supplied as a powder, a comprehensive PPE strategy is necessary to prevent inhalation, skin, and eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes or airborne particles.[2] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be worn. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from minor spills and contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust particles.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the compound's stability. The product should be stored at -20°C upon receipt.[3][4][5][6]
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the designated workspace (preferably a fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Equilibration : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, which could affect the compound's integrity.
-
Weighing and Reconstitution :
-
Carefully open the vial in a fume hood.
-
Weigh the desired amount of the powder using a calibrated analytical balance.
-
Reconstitute the lipid in a suitable solvent as per your experimental protocol.
-
-
Post-Handling :
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty vials, used gloves, and other disposable materials, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. This compound 1-O-1 -(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, powder 174062-73-8 [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound 1-O-1 -(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, powder 174062-73-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
